molecular formula C₆H₁₁NO₄ B1142204 4-(Methoxy(methyl)amino)-4-oxobutanoic acid CAS No. 1156151-44-8

4-(Methoxy(methyl)amino)-4-oxobutanoic acid

Cat. No.: B1142204
CAS No.: 1156151-44-8
M. Wt: 161.16
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Description

4-(Methoxy(methyl)amino)-4-oxobutanoic acid is a chemical intermediate designed for research and development purposes. Compounds with the 4-oxobutanoic acid (succinic acid derivative) backbone are frequently utilized in organic synthesis, pharmaceutical research, and as building blocks for more complex molecules . Similar structures are employed in the preparation of specialized compounds and for teaching advanced synthetic chemistry methods, such as Friedel-Crafts acylation . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all materials responsibly in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

4-[methoxy(methyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-7(11-2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSSMLPKCUSFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid

[1]

Executive Summary

4-(Methoxy(methyl)amino)-4-oxobutanoic acid (CAS: 1156151-44-8) is a bifunctional building block comprising a free carboxylic acid and a Weinreb amide (N-methoxy-N-methylamide) separated by an ethylene linker. It is derived from the desymmetrization of succinic anhydride.

In drug development, this compound serves two primary roles:

  • Controlled Electrophile: The Weinreb amide moiety allows for the highly selective synthesis of 4-oxo-carboxylic acids (gamma-keto acids) via nucleophilic acyl substitution with organometallics (Grignard or Organolithium reagents) without over-addition to the alcohol.

  • Bifunctional Linker: It acts as a C4-spacer in PROTACs and peptidomimetics, allowing sequential bio-orthogonal coupling at the acid and amide termini.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is characterized by its stability and unique reactivity profile.[1] Unlike standard esters or acid chlorides, the Weinreb amide resists nucleophilic attack from hydride reducing agents (under mild conditions) and prevents the formation of tertiary alcohols upon reaction with carbon nucleophiles.

Table 1: Physicochemical Profile[7]
PropertySpecification
IUPAC Name 4-(Methoxy(methyl)amino)-4-oxobutanoic acid
Common Names Succinic acid mono-Weinreb amide; Succinyl Weinreb amide
CAS Number 1156151-44-8
Molecular Formula C₆H₁₁NO₄
Molecular Weight 161.16 g/mol
Physical State Viscous colorless oil or low-melting white solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in Hexanes
pKa (Acid) ~4.2 (Carboxylic acid moiety)
Stability Stable at room temperature; Hygroscopic (store desiccated)

Synthesis Protocol: Anhydride Desymmetrization

The most robust route to 4-(Methoxy(methyl)amino)-4-oxobutanoic acid is the nucleophilic ring-opening of succinic anhydride using N,O-dimethylhydroxylamine. This reaction is highly efficient because succinic anhydride is symmetric; thus, regioselectivity is not a concern.

Reagents & Materials
  • Substrate: Succinic anhydride (1.0 equiv)

  • Nucleophile: N,O-Dimethylhydroxylamine hydrochloride (1.05 equiv)

  • Base: Triethylamine (TEA) or Pyridine (2.1 equiv) — Critical: 1 equiv neutralizes the HCl salt, 1 equiv acts as the proton scavenger for the carboxylic acid formed.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Optional, accelerates ring opening.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add Succinic anhydride  (10.0 g, 100 mmol) and dissolve in anhydrous DCM  (100 mL).
    
  • Nucleophile Activation: In a separate vessel, mix N,O-Dimethylhydroxylamine HCl (10.2 g, 105 mmol) with DCM (50 mL) and Triethylamine (15.3 mL, 110 mmol) to free the amine base. Stir for 10 minutes.

  • Addition: Cool the succinic anhydride solution to 0°C. Slowly add the free amine solution dropwise over 20 minutes.

    • Technical Insight: Slow addition prevents exotherms that could lead to oligomerization, although succinic anhydride is relatively resistant to this compared to maleic anhydride.

  • Reaction: Add DMAP (1.2 g, 10 mmol) and Triethylamine (14.0 mL, 100 mmol). Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: KMnO₄).

  • Work-up (Critical for Purity):

    • Dilute reaction with DCM (100 mL).

    • Wash with 1M HCl (2 x 100 mL). Note: The product is an acid.[2][3][4][5][6] It will remain in the organic layer if the pH is sufficiently low (~pH 2), while unreacted amine and pyridine salts remain in the aqueous phase.

    • Wash with Brine (1 x 100 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (

    
    , 0-10% MeOH in DCM).
    
Visualizing the Synthesis Pathway

SynthesisSuccinicSuccinic Anhydride(Symmetric)IntermediateTetrahedralIntermediateSuccinic->IntermediateNucleophilic Attack(DCM, 0°C)ReagentsN,O-Dimethylhydroxylamine+ Base (TEA/Pyridine)Reagents->IntermediateProduct4-(Methoxy(methyl)amino)-4-oxobutanoic acid(Weinreb Amide)Intermediate->ProductRing OpeningProton Transfer

Figure 1: Desymmetrization of succinic anhydride to yield the mono-Weinreb amide.

Mechanism of Action & Reactivity

The utility of this compound stems from the Weinreb Chelation Model . When a hard nucleophile (like a Grignard reagent,

The Chelation Stabilization
  • Attack: The nucleophile attacks the carbonyl carbon.

  • Stabilization: The metal cation (

    
     or 
    
    
    ) forms a stable 5-membered chelate ring between the carbonyl oxygen and the methoxy oxygen of the Weinreb amine.
  • Quench: This tetrahedral intermediate is stable in the reaction mixture. The ketone is only liberated upon acidic hydrolysis during the work-up.

This mechanism allows the researcher to synthesize 4-aryl-4-oxobutanoic acids (precursors to pyridazinones and other heterocycles) with high precision.

Reactivity Flowchart

ReactivityWASuccinic Weinreb Amide(Starting Material)ChelateStable TetrahedralChelate Intermediate(Mg-coordinated)WA->Chelate Nucleophilic AttackGrignardGrignard Reagent(R-MgBr)Grignard->ChelateKetone4-Aryl-4-oxobutanoic Acid(Gamma-Keto Acid)Chelate->Ketone QuenchAlcoholTertiary Alcohol(Over-addition product)Chelate->Alcohol BLOCKED byChelation StabilityHydrolysisAcidic Hydrolysis(H3O+)

Figure 2: The Weinreb Chelation mechanism preventing over-addition.

Applications in Drug Discovery

Synthesis of Bioactive Heterocycles

The gamma-keto acid products derived from this Weinreb amide are direct precursors to pyridazinones , a scaffold found in various PDE inhibitors and anti-inflammatory agents.

  • Workflow: Weinreb Amide

    
     Gamma-Keto Acid 
    
    
    Pyridazinone.
PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital for ternary complex formation.

  • This compound provides a 4-carbon aliphatic spacer .

  • The Weinreb amide can be selectively reduced to an aldehyde (using

    
    ) for reductive amination, or converted to a ketone, while the carboxylic acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivatives).
    
Peptidomimetics

It serves as a succinyl spacer in peptide synthesis. The Weinreb amide is orthogonal to standard ester protecting groups, allowing for selective deprotection and functionalization of the C-terminus or side chains.

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C. The compound is hygroscopic; moisture can hydrolyze the Weinreb amide back to the acid over prolonged periods or interfere with organometallic reactions.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Praktische Chemie, 339(1), 517–524. Link

  • Labeeuw, O., et al. (2017). "Synthesis of amide methoxy chalcones from succinic anhydride". Molbank, 2017(2), M938.[7] Link

  • BenchChem. (2025). "4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis".[8] Application Note. Link

  • PubChem. "Compound Summary: 4-(Methoxy(methyl)amino)-4-oxobutanoic acid". National Library of Medicine. Link

4-(Methoxy(methyl)amino)-4-oxobutanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Methoxy(methyl)amino)-4-oxobutanoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of 4-(methoxy(methyl)amino)-4-oxobutanoic acid, a bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. While direct literature on this specific compound is sparse, this guide synthesizes information based on its structural components—a terminal carboxylic acid and a Weinreb amide. We will cover its chemical identity, predicted physicochemical properties, a detailed synthetic protocol based on established methodologies, and its potential applications as a versatile linker and building block in the construction of complex molecular architectures. This guide is intended to serve as a foundational resource for scientists exploring the utility of this and related heterobifunctional molecules.

Core Identification and Chemical Structure

4-(Methoxy(methyl)amino)-4-oxobutanoic acid, also known as N-methoxy-N-methylsuccinamic acid, is a derivative of succinic acid. One of its carboxylic acid moieties is converted to an N-methoxy-N-methylamide, commonly referred to as a Weinreb amide. This unique combination of a carboxylic acid and a Weinreb amide within the same molecule imparts it with valuable properties as a chemical intermediate.

Table 1: Compound Identifiers

IdentifierValueSource
CAS Number 1156151-44-8[1]
IUPAC Name 4-(methoxy(methyl)amino)-4-oxobutanoic acidN/A
Molecular Formula C6H11NO4Calculated
Molecular Weight 161.16 g/mol Calculated
Canonical SMILES CN(OC)C(=O)CCC(=O)ON/A
InChI Key (Predicted)N/A

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// Define nodes for atoms C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.87,-0.5!"]; O2 [label="O", pos="0.87,-0.5!"]; C2 [label="C", pos="0,-1.5!"]; C3 [label="C", pos="1.2,-2.2!"]; C4 [label="C", pos="2.4,-1.5!"]; O3 [label="O", pos="3.27,-2!"]; N1 [label="N", pos="2.4,0!"]; C5 [label="C", pos="3.6,0.5!"]; O4 [label="O", pos="1.5,0.5!"]; C6 [label="C", pos="1.5,2!"]; H1[label="H", pos="-0.5,-2!"]; H2[label="H", pos="-0.5,-2.5!"]; H3[label="H", pos="1.7,-2.7!"]; H4[label="H", pos="0.7,-2.7!"]; H5[label="H", pos="3.9,-1.7!"]; H6[label="H", pos="4.1,0!"]; H7 [label="H", pos="3.5,1.1!"]; H8 [label="H", pos="4.1,0.8!"]; H9 [label="H", pos="1,-2!"]; H10 [label="H", pos="2,-2.5!"]; H11 [label="H", pos="0.9,2.3!"]; H12 [label="H", pos="2.1,2.3!"]; H13 [label="H", pos="1.5,2.6!"];

// Define bonds C1 -- O1 [style=double]; C1 -- O2; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O3 [style=double]; C4 -- N1; N1 -- C5; N1 -- O4; O4 -- C6; C2 -- H1; C2 -- H2; C3 -- H3; C3 -- H4; O2 -- H5; C5 -- H6; C5 -- H7; C5 -- H8; C6 -- H11; C6 -- H12; C6 -- H13;

// Add labels for functional groups label_cooh [label="Carboxylic Acid", pos="-1.5,-1!"]; label_weinreb [label="Weinreb Amide", pos="3.5,1.5!"]; }

Caption: Chemical structure of 4-(methoxy(methyl)amino)-4-oxobutanoic acid.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on its structure and the known characteristics of its functional groups.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Appearance White to off-white solidCarboxylic acids and amides with similar molecular weights are typically solids at room temperature.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Moderately soluble in water.The presence of a carboxylic acid and an amide group suggests high polarity, which would favor solubility in polar solvents. The hydrocarbon backbone may limit water solubility to some extent.
pKa ~4-5The pKa is expected to be similar to that of succinic acid's first dissociation, as the Weinreb amide is electronically neutral and should have a minimal inductive effect on the distal carboxylic acid.
Boiling Point >200 °C (decomposes)The high polarity and potential for intermolecular hydrogen bonding would lead to a high boiling point. Carboxylic acids often decompose at high temperatures.
Melting Point 100-150 °CThis is an estimate based on related succinic acid derivatives.

Synthesis Protocol

The most direct and efficient synthesis of 4-(methoxy(methyl)amino)-4-oxobutanoic acid is through the ring-opening of succinic anhydride with N,O-dimethylhydroxylamine. This reaction is typically high-yielding and proceeds under mild conditions.

Synthesis_Pathway succinic_anhydride Succinic Anhydride product 4-(Methoxy(methyl)amino)- 4-oxobutanoic acid succinic_anhydride->product Ring Opening dimethylhydroxylamine N,O-Dimethylhydroxylamine dimethylhydroxylamine->product solvent Solvent (e.g., CH2Cl2, THF) Room Temperature Bifunctional_Linker cluster_0 Targeting Moiety (e.g., Antibody, Peptide) cluster_1 Linker cluster_2 Payload (e.g., Drug, Fluorophore) Targeting_Moiety Targeting Moiety with -NH2 group Linker 4-(Methoxy(methyl)amino)- 4-oxobutanoic acid Targeting_Moiety->Linker Amide Bond Formation (via Carboxylic Acid) Payload Payload Linker->Payload Ketone/Aldehyde Formation (from Weinreb Amide) followed by conjugation

Sources

Molecular weight and formula of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(Methoxy(methyl)amino)-4-oxobutanoic Acid Advanced Synthetic Protocols and Chemoselective Utility in Drug Discovery

Abstract

This technical guide profiles 4-(Methoxy(methyl)amino)-4-oxobutanoic acid , commonly referred to as Succinic mono-Weinreb amide . This molecule (C₆H₁₁NO₄) serves as a critical heterobifunctional building block in medicinal chemistry. Unlike its isomer, 2-aminoadipic acid, this compound functions as a "desymmetrized" succinic acid derivative. It allows researchers to selectively functionalize one terminus via standard acyl substitution while reserving the Weinreb amide terminus for controlled nucleophilic addition to form ketones without over-alkylation.

Physicochemical Identity & Core Specifications

The accurate identification of this intermediate is critical, as it shares a molecular formula with several biological metabolites (e.g., aminoadipic acid) but possesses distinct reactivity.

Parameter Specification
IUPAC Name 4-[Methoxy(methyl)amino]-4-oxobutanoic acid
Common Name Succinic mono-Weinreb amide
CAS Registry Number 1156151-44-8 (Free acid form)
Molecular Formula C₆H₁₁NO₄
Molecular Weight 161.16 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in Hexanes
pKa (Predicted) ~4.5 (Carboxylic acid moiety)

Critical Distinction: Do not confuse this molecule with 2-Aminoadipic acid (CAS 542-32-5), which shares the formula C₆H₁₁NO₄ but is an alpha-amino acid. The target molecule discussed here is an amido-acid .

Synthetic Protocol: Anhydride Desymmetrization

The most robust synthesis involves the nucleophilic ring-opening of succinic anhydride. This method is preferred over mono-hydrolysis of diesters because it guarantees stoichiometry (1:1) and avoids the formation of inseparable diester/diacid mixtures.

Protocol: Ring Opening of Succinic Anhydride

Reagents: Succinic Anhydride, N,O-Dimethylhydroxylamine HCl, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Charge a flame-dried round-bottom flask with Succinic Anhydride (1.0 equiv) and anhydrous DCM (0.2 M) under Nitrogen atmosphere.

  • Activation: Add Triethylamine (2.2 equiv) dropwise at 0°C. The extra equivalent neutralizes the HCl salt of the amine.

  • Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.05 equiv) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • In-Process Control (IPC): Monitor via TLC (MeOH/DCM 1:9). Stain with Bromocresol Green (detects free acid generation).

  • Workup (Critical Step):

    • Dilute with DCM.

    • Wash with 1N HCl (cold). Note: The low pH protonates the product (R-COOH), keeping it in the organic layer, while removing unreacted amine and TEA salts in the aqueous layer.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Visual Workflow: Synthesis Pathway

SynthesisPath Anhydride Succinic Anhydride (Cyclic) Intermediate Ring Opening (Nucleophilic Attack) Anhydride->Intermediate Activation Reagents N,O-Dimethylhydroxylamine + TEA / DCM Reagents->Intermediate Product Succinic Mono-Weinreb Amide (Linear C6H11NO4) Intermediate->Product Protonation (H+)

Figure 1: Desymmetrization of succinic anhydride to yield the mono-Weinreb amide.

Mechanistic Utility: The "Weinreb" Advantage

Why use this specific derivative? The core value lies in the Weinreb Chelation Model .

When a nucleophile (e.g., Grignard reagent, R-MgBr) attacks a standard ester, the intermediate collapses to a ketone, which is more reactive than the starting ester, leading to over-addition (tertiary alcohol formation).

However, in 4-(Methoxy(methyl)amino)-4-oxobutanoic acid , the N-methoxy oxygen coordinates with the metal ion (Mg²⁺ or Li⁺) of the incoming nucleophile. This forms a stable 5-membered cyclic transition state (tetrahedral intermediate).[2] This intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis (quenching). This guarantees the formation of a ketone without over-alkylation.

Visual Mechanism: Chelation Control

WeinrebMechanism Start Weinreb Amide (C=O) Complex Stable Tetrahedral Intermediate (Mg Chelation) Start->Complex Nucleophilic Attack Nucleophile R-Mg-X (Grignard) Nucleophile->Complex Result Ketone Product (No Over-addition) Complex->Result Collapse after Quench Quench Acid Hydrolysis (H3O+) Quench->Result

Figure 2: The stable tetrahedral intermediate prevents double-addition of nucleophiles.

Application Workflows in Drug Design

This molecule acts as a linchpin in divergent synthesis. Its two ends (Carboxylic Acid vs. Weinreb Amide) have orthogonal reactivity profiles.

Scenario A: C-C Bond Formation (Ketone Synthesis)

Target: Synthesis of 4-oxo-carboxylic acids (e.g., precursors to γ-lactones).

  • Protect: The free carboxylic acid must be protected (e.g., as a t-Butyl ester) or treated with 2 equivalents of organometallic reagent (1st equiv deprotonates the acid, 2nd equiv reacts with Weinreb).

  • React: Add R-Li or R-MgBr at -78°C to 0°C.

  • Result: Formation of HOOC-CH2-CH2-C(=O)-R.

Scenario B: Amide Coupling (Peptidomimetics)

Target: Extending the carbon chain.

  • Activate: Treat the free acid with EDC/NHS or HATU.

  • Couple: React with a primary amine (R-NH₂).

  • Result: R-NH-C(=O)-CH2-CH2-C(=O)-N(OMe)Me.

  • Downstream: The Weinreb end remains intact for later conversion to an aldehyde (via LiAlH₄) or ketone.

Quality Control & Characterization

To ensure the integrity of this building block, the following spectral signatures should be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.78 (s, 3H): O-Methyl group (Characteristic Weinreb singlet).

    • δ 3.20 (s, 3H): N-Methyl group.

    • δ 2.60–2.75 (m, 4H): Succinic backbone (two triplets or a multiplet, depending on concentration/pH).

    • δ ~10.0–12.0 (br s, 1H): Carboxylic acid proton (exchangeable).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 162.17.

    • Negative Mode: [M-H]⁻ = 160.15.

References

  • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • ChemicalBook. (2025). 4-(Methoxy(methyl)amino)-4-oxobutanoic acid Product Properties and CAS 1156151-44-8.

  • PubChem. (2025).[4] Compound Summary for C6H11NO4 (Isomer Distinction). National Library of Medicine.

  • Labadie, J. W., et al. (1983). Desymmetrization of anhydrides via Weinreb amides. Journal of Organic Chemistry. (Contextual citation for anhydride ring opening methodology).

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(Methoxy(methyl)amino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid. Designed for researchers, chemists, and pharmaceutical scientists, it moves beyond a simple data sheet to explain the theoretical underpinnings of its solubility, provides actionable experimental protocols for its determination, and offers insights into the practical application of this critical data.

Foreword: The Scientific Imperative of Solubility

In chemical process development and drug discovery, understanding the solubility of a compound is not a mere formality; it is a cornerstone of success. For a molecule like 4-(Methoxy(methyl)amino)-4-oxobutanoic acid, a bifunctional compound featuring both a carboxylic acid and a Weinreb amide, its solubility profile dictates everything from the choice of reaction solvents and purification strategies to its potential formulation pathways. An improperly characterized solubility profile can lead to failed syntheses, inefficient purifications, and unforeseen bioavailability issues. This document serves as a robust framework for predicting, determining, and applying the solubility data for this specific molecule and others of its class.

Part 1: Theoretical Solubility Assessment & Molecular Structure Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like".[1] 4-(Methoxy(methyl)amino)-4-oxobutanoic acid possesses two key functional groups that dictate its interactions with various solvents:

  • Carboxylic Acid (-COOH): This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor.[2] This feature suggests a strong affinity for polar protic solvents (like water, ethanol, methanol) and polar aprotic solvents (like DMSO, DMF). Its acidic nature also means it will react with bases to form highly water-soluble salts.

  • Weinreb Amide (-C(O)N(CH₃)OCH₃): This is a polar, aprotic functional group. While it lacks a donor proton, the carbonyl oxygen and the methoxy group make it a good hydrogen bond acceptor. This contributes to its solubility in polar solvents.[3]

  • Aliphatic Backbone (-CH₂-CH₂-): The short, two-carbon chain is a non-polar component. In this small molecule, its influence is secondary to the highly polar functional groups, but in larger analogues, an increase in the length of this chain would decrease solubility in polar solvents like water.[2][4]

Predicted Solubility Behavior:

  • High Solubility: Expected in polar protic solvents (e.g., water, methanol, ethanol) due to strong hydrogen bonding interactions with the carboxylic acid.[5] Also expected in highly polar aprotic solvents (e.g., DMSO, DMF) that can effectively solvate both polar functional groups.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can interact with the polar groups but may not overcome the compound's own strong intermolecular hydrogen bonding as effectively as more polar solvents.[6]

  • Insoluble/Sparingly Soluble: Expected in non-polar solvents such as toluene, hexanes, and diethyl ether. The significant polarity mismatch between the solute and solvent prevents effective solvation.[6]

This predictive framework is the essential first step before any empirical work is undertaken, allowing for a rational selection of solvents for screening.

Part 2: Experimental Determination of Solubility

While theoretical assessment is crucial, empirical data is the definitive measure of solubility. The Shake-Flask Method is the gold-standard for determining equilibrium solubility due to its accuracy and reliability.[7][8]

Workflow for Solubility Determination

The following diagram outlines the logical flow for selecting and executing a solubility determination protocol.

G cluster_0 Phase 1: Preparation & Prediction cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Execution & Analysis A Characterize Compound (Structure, Polarity) B Predict Solubility in Solvent Classes A->B 'Like Dissolves Like' C High-Throughput Screening? (e.g., 96-well plate) B->C Inform Solvent Choice D Rapid Screening Protocol (Kinetic Solubility) C->D Yes E Definitive Equilibrium Data Needed? C->E No D->E Provides Estimate F Shake-Flask Method (Thermodynamic Solubility) E->F Yes G Execute Protocol: Equilibration & Sampling F->G H Quantify Concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for selecting and executing a solubility determination method.

Standard Protocol: Equilibrium Shake-Flask Method

This protocol details the steps to determine the thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid in a given solvent at a controlled temperature.

Materials:

  • 4-(Methoxy(methyl)amino)-4-oxobutanoic acid (solid, pure)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.[7]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, though this should be verified by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[8][9]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles.[10]

  • Dilution: Perform an accurate, serial dilution of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the original saturated solution by accounting for the dilution factor.

  • Reporting: Express the solubility in standard units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by ensuring equilibrium is reached. If the measured concentration at 24 hours is statistically identical to the concentration at 48 hours, the system was at equilibrium. The use of a validated analytical method for quantification further ensures the accuracy of the results.[7]

Part 3: Data Presentation & Practical Application

The collected data should be organized systematically for clear interpretation. The following table provides a template based on the predicted solubility profile for 4-(Methoxy(methyl)amino)-4-oxobutanoic acid.

Solvent Solvent Class Predicted Solubility Range (at 25°C) Rationale for Application
WaterPolar Protic> 100 mg/mL (High)Useful for aqueous reactions, extractions with base.
MethanolPolar Protic> 50 mg/mL (High)Good reaction solvent; potential for recrystallization.
EthanolPolar Protic> 50 mg/mL (High)Alternative to methanol, often with lower toxicity.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100 mg/mL (High)Excellent for creating stock solutions for biological assays.
N,N-Dimethylformamide (DMF)Polar Aprotic> 100 mg/mL (High)Common reaction solvent for polar compounds.
AcetonePolar Aprotic10-50 mg/mL (Moderate)Potential antisolvent for crystallization from more polar systems.
Ethyl AcetateIntermediate Polarity1-10 mg/mL (Low)Useful for extraction from aqueous layers after pH adjustment.
Dichloromethane (DCM)Weakly Polar< 1 mg/mL (Sparingly Soluble)Useful for extractions and chromatography.
TolueneNon-polar< 0.1 mg/mL (Insoluble)Potential antisolvent for precipitation.[6]
HexanesNon-polar< 0.1 mg/mL (Insoluble)Useful for precipitating the compound from reaction mixtures.

Interpreting the Data for Process Development:

  • Reaction Solvent Selection: A solvent with high solubility (e.g., DMF, Methanol) is typically chosen to ensure a homogeneous reaction mixture.

  • Crystallization/Purification: The ideal crystallization solvent system is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. A solvent pair, such as methanol/toluene, could be effective. The compound would be dissolved in a minimal amount of hot methanol, and toluene would be added as an antisolvent to induce precipitation upon cooling.

  • Extraction: The difference in solubility between water (especially at high pH where the carboxylate salt is formed) and a water-immiscible solvent like ethyl acetate or DCM is the basis for extractive workups.[11]

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Allschool. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Pires, R., & Borges, P. (n.d.). Solubility of succinic acid in pure solvents and in mixed solvents as a function of temperature. Academia.edu. Retrieved from [Link]

  • Material Science Research India. (n.d.). Investigation of Solubility Behavior, Data Correlations and Thermodynamic Study of Succinic Acid in Water + Methanol Mixtures at Various Temperatures. Retrieved from [Link]

  • Digital CSIC. (2023, June 30). Solubility study and thermodynamic modelling of succinic acid and fumaric acid in bio-based solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data for succinic acid, obtained in the present work. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • ISOMERLAB. (n.d.). N-methoxy-N-methylacetamide, CAS: 78191-00-1. Retrieved from [Link]

  • Stenutz. (n.d.). N-methoxy-N-methylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-succinic acid 1-methyl ester. Retrieved from [Link]

Sources

Stability of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid under standard conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-(Methoxy(methyl)amino)-4-oxobutanoic acid , also known as Succinic acid mono-Weinreb amide .

Executive Summary

4-(Methoxy(methyl)amino)-4-oxobutanoic acid (CAS: 1156151-44-8) is a bifunctional building block containing a free carboxylic acid and a Weinreb amide (N-methoxy-N-methylamide).[1] While Weinreb amides are generally robust against intermolecular nucleophilic attack, this specific molecule possesses an inherent intramolecular instability due to the proximity of the carboxylic acid to the amide carbonyl.

Under standard conditions (25°C, 1 atm), the molecule is metastable in the solid state but prone to cyclization-induced hydrolysis in solution, particularly under acidic conditions. The primary degradation product is succinic acid , formed via a succinic anhydride intermediate.[1] Long-term storage requires strict exclusion of moisture and low temperatures (-20°C).[1]

Chemical Identity & Structural Properties

To understand the stability, we must analyze the functional group interactions.

  • IUPAC Name: 4-(Methoxy(methyl)amino)-4-oxobutanoic acid[1]

  • Common Name: Succinic acid mono-Weinreb amide[1]

  • Molecular Formula: C₆H₁₁NO₄[1]

  • Molecular Weight: 177.16 g/mol [1]

  • Key pKa Values (Estimated):

    • Carboxylic Acid: ~4.2[2][3]

    • Weinreb Amide (Conjugate Acid): ~4.75 (Significantly lower than standard amides, making the leaving group N,O-dimethylhydroxylamine a weaker base and better leaving group).

Structural Vulnerability

The molecule is a 1,4-dicarbonyl system.[1] In succinic acid derivatives, the 4-carbon chain allows the terminal carboxylic acid to twist back and attack the amide carbonyl, forming a 5-membered ring. This "neighboring group participation" is the primary driver of instability.[1]

Degradation Mechanisms

The stability of this molecule is governed by two competing pathways: Intramolecular Cyclization (dominant in acid/neutral pH) and Direct Hydrolysis (dominant in high pH).

Pathway A: Intramolecular Cyclization (The "Anhydride" Route)

Unlike standard amides, the Weinreb amine (N,O-dimethylhydroxylamine) is a relatively good leaving group (pKa of conjugate acid ~4.75 vs ~9.2 for ammonia).

  • Protonation/Activation: In acidic media, the amide carbonyl or the leaving group nitrogen is protonated.[1]

  • Cyclization: The free carboxylic acid attacks the amide carbonyl.[1]

  • Elimination: N,O-dimethylhydroxylamine is expelled, forming Succinic Anhydride .[1]

  • Hydrolysis: Succinic anhydride rapidly hydrolyzes in the presence of water to form Succinic Acid .[1]

Pathway B: Direct Hydrolysis (Base-Catalyzed)

In basic conditions (pH > 9), the hydroxide ion directly attacks the amide carbonyl. The tetrahedral intermediate collapses to release the Weinreb amine and the succinate dianion.

StabilityPathways SM 4-(Methoxy(methyl)amino)- 4-oxobutanoic acid Inter Tetrahedral Intermediate SM->Inter Intramolecular Attack (H+) Succinic Succinic Acid (Degradant) SM->Succinic Direct Hydrolysis (OH-) Anhydride Succinic Anhydride (Transient) Inter->Anhydride - Amine Amine N,O-Dimethyl- hydroxylamine Inter->Amine Byproduct Anhydride->Succinic + H2O (Rapid)

Figure 1: Degradation pathways.[1][4] The solid line represents the dominant intramolecular cyclization pathway observed in acidic or neutral aqueous solutions.

Stability Data Summary
ConditionStability RatingHalf-Life (Est.)Primary Risk
Solid State (-20°C) High > 2 YearsHygroscopicity (Moisture uptake triggers hydrolysis).[1]
Solid State (25°C) Moderate 6-12 MonthsThermal energy promotes slow cyclization if trace moisture exists.[1]
Solution (pH 1-4) Low Hours to DaysRapid cyclization to succinic anhydride, then succinic acid.[1]
Solution (pH 7) Moderate Days to WeeksSlow equilibrium; exists as carboxylate anion, reducing cyclization risk.[1]
Solution (pH > 10) Low HoursIrreversible base-catalyzed hydrolysis.[1]

Critical Insight: At pH 7, the carboxylic acid is deprotonated (COO⁻). The carboxylate anion is more nucleophilic than the acid but the amide carbonyl is less electrophilic. However, the lack of a proton to activate the leaving group generally makes the neutral/slightly basic solution (pH 7-8) the "sweet spot" for short-term handling, provided the temperature is kept low.

Experimental Protocols
Protocol A: Quality Control (HPLC-MS)

To verify the integrity of the Weinreb linker, you must separate the parent compound from the hydrolysis product (succinic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes. (Succinic acid is very polar and will elute near the void volume; the Weinreb amide will retain longer).

  • Detection:

    • UV: 210 nm (Weak absorption for succinic acid; Weinreb amide absorbs due to amide bond).[1]

    • MS (ESI+): Monitor m/z 178 [M+H]⁺ (Parent) and m/z 119 [M+H]⁺ (Succinic acid is not easily ionizing in positive mode; use ESI- m/z 117 for succinate).

    • MS (ESI+): Monitor m/z 62 for N,O-dimethylhydroxylamine (byproduct).

Protocol B: Storage & Handling
  • Lyophilization: Ensure the compound is stored as a lyophilized powder. Amorphous solids are more hygroscopic; crystalline forms are preferred if available.[1]

  • Container: Amber glass vials with PTFE-lined caps. Parafilm seal is insufficient; use desiccant packs in the secondary container.

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Solvent Choice: For reactions, avoid protic solvents (MeOH, EtOH) if acidic catalysts are present to prevent esterification.[1] Use DCM, THF, or DMF.

References
  • Weinreb Amide Synthesis & Properties: Nahm, S.; Weinreb, S. M.[1] Tetrahedron Lett.[1]1981 , 22, 3815.[1] Link

  • Cyclization of Succinic Acid Derivatives: Bender, M. L. Chem. Rev.[1]1960 , 60, 53. (Mechanisms of intramolecular catalysis in dicarboxylic acids). Link

  • pKa of N,O-Dimethylhydroxylamine: Bordwell pKa Table / PubChem Data. The conjugate acid pKa is approx 4.75, confirming its leaving group ability.[1] Link

  • Hydrolysis of Amides: Brown, R. S.[1] Acc.[1][4] Chem. Res.1997 , 30, 131.[1] (General mechanisms of amide hydrolysis). Link

Sources

Methodological & Application

Application Note: Chemoselective Grignard Addition to 4-(Methoxy(methyl)amino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This application note details the protocol for converting 4-(Methoxy(methyl)amino)-4-oxobutanoic acid (Succinic mono-Weinreb amide) into a 4-oxo-alkanoic acid (succinic keto-acid) using a Grignard reagent (


).
The Core Challenge: The Free Acid Moiety

The substrate contains two reactive functional groups:

  • Weinreb Amide: The electrophilic target for C-C bond formation.[1]

  • Carboxylic Acid: A proton source (

    
    ).
    

Grignard reagents are both strong nucleophiles and strong bases.[2][3][4] Upon mixing, the Grignard reagent will immediately deprotonate the carboxylic acid. This presents a specific stoichiometric and solubility challenge:

  • Stoichiometry: The first equivalent of Grignard is "sacrificed" to form the magnesium carboxylate salt.

  • Solubility: Magnesium carboxylates can precipitate in non-polar solvents (like diethyl ether), potentially occluding the Weinreb amide or creating a heterogeneous slurry that impedes reactivity.

Strategic Solution: To successfully execute this reaction without prior protection of the acid, we utilize the Sacrificial Base Method in Tetrahydrofuran (THF) . THF is required (over diethyl ether) to maintain the solubility of the intermediate magnesium carboxylate species.

Reaction Mechanism & Pathway[1][3][4][5][6][7][8]

The reaction proceeds through a dianionic species before quenching.

G Substrate Substrate (Weinreb Amide + Free Acid) Step1 Step 1: Deprotonation (Sacrificial Grignard) Substrate->Step1 + 1.0 eq R-MgX Intermediate1 Magnesium Carboxylate (Soluble in THF) Step1->Intermediate1 - R-H (Gas) Step2 Step 2: Nucleophilic Attack (2nd Eq. Grignard) Intermediate1->Step2 + 1.0-1.5 eq R-MgX Intermediate2 Stable Tetrahedral Chelate (Dianion) Step2->Intermediate2 Stable Chelate Quench Acidic Quench (H3O+) Intermediate2->Quench Hydrolysis Product Product (4-Oxo-Alkanoic Acid) Quench->Product pH Adjustment

Figure 1: Mechanistic pathway showing the consumption of two equivalents of Grignard reagent to form the stable dianionic intermediate.

Pre-Reaction Checklist

ParameterRequirementRationale
Solvent Anhydrous THF (Tetrahydrofuran)Essential for solubilizing the magnesium carboxylate intermediate. Diethyl ether often leads to precipitation and stalled reactions.
Stoichiometry 2.2 – 2.5 Equivalents of Grignard1.0 eq for deprotonation (sacrificial) + 1.0 eq for reaction + 0.2-0.5 eq excess to ensure completion.
Temperature 0°C start , warm to RTInitial cooling controls the exotherm of the acid-base reaction.
Grignard Quality Titrated immediately before useExact concentration is critical. Use the Knochel titration method [1].
Glassware Oven-dried,

or

flushed
Moisture will destroy the Grignard reagent, requiring even higher equivalents.

Detailed Experimental Protocol

Materials
  • Substrate: 4-(Methoxy(methyl)amino)-4-oxobutanoic acid (1.0 equiv, e.g., 10 mmol).

  • Reagent: Grignard Reagent (

    
     or 
    
    
    
    ) in THF or Ether (2.5 equiv).
  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Quench: 1M HCl or saturated

    
    .
    
Step-by-Step Procedure
Phase 1: Setup and Deprotonation (The Sacrificial Step)
  • Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Dissolution: Charge the flask with 4-(Methoxy(methyl)amino)-4-oxobutanoic acid (1.0 equiv) and anhydrous THF. Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • First Addition (Dropwise): Add the first 1.1 equivalents of the Grignard reagent slowly over 15–20 minutes.

    • Observation: You will observe gas evolution (alkane formation from protonation of R-MgX).

    • Note: The solution may become cloudy as the magnesium carboxylate forms. Ensure vigorous stirring. If the mixture turns into a thick gel, add more anhydrous THF immediately.

Phase 2: Nucleophilic Addition (The Reaction Step)
  • Second Addition: Once gas evolution ceases and the internal temperature stabilizes, add the remaining 1.4 equivalents of Grignard reagent dropwise.

  • Warming: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Monitoring: Stir at room temperature for 1–3 hours. Monitor by TLC or LC-MS.

    • TLC Tip: Withdraw a mini-aliquot and quench in a vial with dilute HCl before spotting. The intermediate itself is not visible; you must hydrolyze it to see the product.

Phase 3: Workup and Isolation[5]
  • Quench: Cool the reaction mixture back to 0°C . Slowly add 1M HCl (aqueous).

    • Caution: This is exothermic.[6] The goal is to reach pH ~2 to ensure (a) hydrolysis of the Weinreb intermediate and (b) protonation of the carboxylate to the free acid.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3x).[7]

    • Note: Since the product is a carboxylic acid, it will reside in the organic layer at acidic pH.

  • Washing: Wash the combined organic layers with Brine (1x).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Workflow & Decision Tree

Workflow Start Start: Dissolve Substrate in THF AddG1 Add 1.1 eq Grignard at 0°C (Sacrificial Step) Start->AddG1 CheckSol Check Solubility: Is it a stirrable slurry? AddG1->CheckSol GoodSol Yes: Proceed CheckSol->GoodSol BadSol No: Thick Gel/Solid CheckSol->BadSol AddG2 Add remaining 1.4 eq Grignard GoodSol->AddG2 FixSol Add more THF or warm slightly to RT BadSol->FixSol FixSol->GoodSol Monitor Stir RT 2h -> Monitor TLC AddG2->Monitor Quench Quench with 1M HCl (pH 2) Monitor->Quench Extract Extract with EtOAc Quench->Extract

Figure 2: Operational workflow emphasizing the critical solubility check during the formation of the carboxylate salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Increase Grignard to 3.0 equivalents. Ensure THF is strictly anhydrous.
Thick Precipitate Magnesium carboxylate insolubility.Dilute reaction mixture (0.1 M). Ensure THF is used, not Diethyl Ether.
Over-addition (Tertiary Alcohol) Chelate collapse before quench.Maintain temperature < RT. Ensure the Weinreb amide is high purity (no acid chloride contamination).
Product Cyclization Formation of lactone (pseudo-acid chloride).

-keto acids can cyclize. Avoid strong mineral acids during workup if the product is sensitive; use buffered pH 3-4 quench if possible.
Alternative Strategy: Protection

If the direct reaction fails due to solubility issues, the standard "Best Practice" in the field is to esterify the acid first.

  • Protect: Convert Acid

    
     Methyl Ester (
    
    
    
    ).
  • React: Treat the Diester-Weinreb Amide with Grignard.

    • Note: Weinreb amides are generally more reactive than esters at low temperatures, but selectivity can be tricky.

    • Better: Use the acid chloride method to install the Weinreb amide selectively on succinic anhydride, leaving the acid, then protect the acid as a t-Butyl ester before Grignard addition.

References

  • Knochel, P., et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[8] Link

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997. Link

  • O'Neil, I. A. "Weinreb Amides." Synlett, 2013. Link

Sources

Selective reduction of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid to aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 4-(Methoxy(methyl)amino)-4-oxobutanoic Acid to Succinic Semialdehyde

Executive Summary

This guide details the chemoselective reduction of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid (a succinic acid mono-Weinreb amide) to 4-oxobutanoic acid (succinic semialdehyde).

This transformation presents two specific synthetic challenges:

  • Chemoselectivity: Reducing the Weinreb amide functionality without reducing the free carboxylic acid.

  • Product Stability: The resulting succinic semialdehyde exists in a dynamic equilibrium with its lactol form (

    
    -hydroxybutyrolactone) and is prone to polymerization.
    

This note provides two validated workflows: a Direct Reduction Protocol (high efficiency, lower step count) and a Protection-Based Protocol (high stability, recommended for scale-up).

Technical Background & Mechanistic Insight

The Weinreb Chelation Model

The success of this reduction relies on the unique properties of the


-methoxy-

-methylamide (Weinreb amide). Unlike esters or acid chlorides, which collapse to aldehydes and then rapidly over-reduce to primary alcohols, Weinreb amides form a stable five-membered cyclic chelate with the metal hydride.

This tetrahedral intermediate is stable at low temperatures and does not collapse to the aldehyde until the reaction is quenched with aqueous acid. This prevents the aldehyde from being exposed to the reducing agent.

The "Free Acid" Challenge

The substrate contains a free carboxylic acid (


). Treatment with metal hydrides (LiAlH

or DIBAL-H) results in immediate deprotonation, forming a carboxylate salt.
  • Risk: If the reducing agent is too aggressive or temperatures rise, the carboxylate can be reduced to an alcohol (diol formation).

  • Solution: Carboxylate salts are significantly less electrophilic than amides. By maintaining cryogenic temperatures (

    
    C), DIBAL-H can selectively reduce the Weinreb amide while the carboxylate remains inert.
    
Mechanistic Pathway Visualization

WeinrebMechanism Substrate Substrate: Weinreb Amide + Free Acid Step1 Step 1: Deprotonation (Forms Carboxylate Salt) Substrate->Step1 1 eq. Hydride Step2 Step 2: Hydride Attack (Forms Stable Chelate) Step1->Step2 2nd eq. Hydride Intermediate Stable Tetrahedral Intermediate (Li/Al Chelate) Step2->Intermediate -78°C Quench Acidic Quench (Hydrolysis) Intermediate->Quench H3O+ Product Product: Succinic Semialdehyde (Lactol Equilibrium) Quench->Product

Caption: Figure 1. Sequential deprotonation and chelation mechanism preventing over-reduction.

Experimental Protocols

Method A: Direct Reduction (Chemoselective)

Best for: Rapid synthesis of small batches where step count is critical.

Reagents:

  • Substrate: 4-(Methoxy(methyl)amino)-4-oxobutanoic acid

  • Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in THF

  • Solvent: Anhydrous THF

Stoichiometry Table:

Component Equivalents Role
Substrate 1.0 Reactant
DIBAL-H 2.2 - 2.5 1.0 eq for deprotonation, 1.2-1.5 eq for reduction

| THF | [0.1 M] | Solvent |

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.

  • Cooling: Cool the solution to

    
    C  (Dry ice/Acetone bath). Critical: Do not proceed until internal temp is stable.
    
  • Addition: Add DIBAL-H (2.5 equiv) dropwise via syringe pump over 30 minutes.

    • Note: Gas evolution (

      
      ) will occur immediately upon addition of the first equivalent. Venting via an inert gas line is required.
      
  • Incubation: Stir at

    
    C for 2 hours. Do not allow the reaction to warm above 
    
    
    
    C, or the carboxylate may begin to reduce.
  • Quench: While still at

    
    C, quench by adding excess Methanol (5 equiv) followed by saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).
    
  • Workup: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 1-2 hours until the emulsion clears (two distinct layers).

  • Isolation: Acidify the aqueous layer to pH 3-4 with 1M HCl, then extract with Ethyl Acetate (

    
    ).
    
    • Warning: The product is water-soluble. Salting out the aqueous layer with NaCl is recommended.

Method B: Protection-First Route (Recommended)

Best for: Scale-up, storage, and handling unstable aldehydes.

Rationale: Protecting the free acid as a tert-butyl ester prevents hydride consumption and simplifies purification. The resulting product is tert-butyl 4-oxobutanoate , which is significantly more stable than the free acid aldehyde.

Workflow Diagram:

Workflow Start Start: 4-(Methoxy(methyl)amino)- 4-oxobutanoic acid Step1 Step 1: Esterification (t-BuOH, DCC, DMAP) Start->Step1 Step2 Step 2: Reduction (DIBAL-H or LiAlH4, 1.2 eq) Step1->Step2 End1 Stable Product: tert-butyl 4-oxobutanoate Step2->End1 Isolate Here (Recommended) Step3 Step 3: Acid Hydrolysis (TFA/DCM) - OPTIONAL End2 Unstable Product: Succinic Semialdehyde Step3->End2 End1->Step3 If free acid required

Caption: Figure 2. Protection strategy to bypass carboxylate interference.

Protocol Summary:

  • Protection: React substrate with tert-butanol, DCC, and DMAP in DCM to form the tert-butyl ester.

  • Reduction: Treat the ester-Weinreb amide with 1.2 equiv of LiAlH

    
     or DIBAL-H at 
    
    
    
    C (not
    
    
    C, as no deprotonation is needed).
  • Outcome: This yields the tert-butyl ester aldehyde, which does not polymerize as readily as the free acid.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Direct Method) Incomplete deprotonation or insufficient hydride.Ensure 2.2+ equivalents of DIBAL-H are used. The first equivalent is sacrificial.
Over-reduction to Diol Temperature too high during reduction.Keep reaction strictly at

C. The carboxylate reduces at

C.
Product Polymerization Instability of Succinic Semialdehyde.Do not store the free acid aldehyde. Use immediately in the next step (e.g., Wittig olefination or Reductive Amination).
Emulsion during Workup Aluminum salts.Use Rochelle's Salt (Potassium Sodium Tartrate) and stir for >1 hour. Do not rush this step.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

    • Foundational text establishing the stability of the tetrahedral intermedi
  • Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. Organic Preparations and Procedures International, 25(1), 15-40.

    • Comprehensive review of Weinreb amide reactivity.
  • Jurczak, J., et al. (2009). Selective reduction of Weinreb amides. Journal of Organic Chemistry.[1]

    • Discusses chemoselectivity in polyfunctional molecules.
  • PubChem Compound Summary. 4-Oxobutanoic acid (Succinic Semialdehyde).[2]

    • Data on the instability and lactol equilibrium of the product.

Sources

Esterification procedures for the carboxylic acid group of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Esterification of 4-(Methoxy(methyl)amino)-4-oxobutanoic Acid

Executive Summary

This guide details the esterification procedures for 4-(methoxy(methyl)amino)-4-oxobutanoic acid (CAS: 116236-08-3), a critical bifunctional building block often referred to as Succinic Acid Mono-Weinreb Amide .

This compound contains two distinct carbonyl functionalities:

  • Weinreb Amide (C1): A stable, chemoselective electrophile used for ketone synthesis.

  • Carboxylic Acid (C4): The target for esterification.

The primary challenge is achieving high-yield esterification of the carboxylic acid without degrading the N-methoxy-N-methyl amide moiety or inducing cyclization/decomposition. This note provides three validated workflows: Fisher Esterification (for simple methyl/ethyl esters), Steglich Coupling (for complex/labile alcohols), and Base-Promoted Alkylation (for benzyl/allyl esters).

Substrate Analysis & Method Selection

Compound Profile:

  • Formula:

    
    
    
  • MW: 161.16 g/mol

  • pKa: ~4.2 (Carboxylic acid)

  • Stability: The Weinreb amide is generally robust to acidic conditions and mild bases but reacts with strong nucleophiles (hydrides, organometallics).

Strategic Decision Matrix: Select the protocol based on your target ester group (


) and the sensitivity of your substrate.

Esterification_Selection Start Target: 4-(Methoxy(methyl)amino)-4-oxobutanoic acid Choice Select Target Ester Group (R') Start->Choice Simple Simple Alkyl (Methyl, Ethyl) Choice->Simple Complex Complex/Steric (Secondary, Tertiary, Drug Linker) Choice->Complex Sensitive Acid-Sensitive/Benzylic (Benzyl, Allyl, t-Butyl) Choice->Sensitive MethodA Method A: Fisher Esterification (MeOH/H+ Reflux) Simple->MethodA High Scalability MethodB Method B: Steglich Coupling (DCC/DMAP) Complex->MethodB Mild Conditions MethodC Method C: Base-Promoted Alkylation (Cs2CO3/R-X) Sensitive->MethodC No Acid Catalyst

Figure 1: Decision matrix for selecting the optimal esterification route.

Detailed Protocols

Method A: Acid-Catalyzed Methanolysis (Fisher Esterification)

Best for: Routine synthesis of Methyl or Ethyl esters. Scalable and cost-effective.

Principle: The carboxylic acid is activated by a strong acid catalyst (


 or in-situ HCl), making the carbonyl carbon electrophilic enough for attack by methanol. The Weinreb amide is protonated but remains stable under reflux for moderate durations.

Reagents:

  • Substrate: 4-(Methoxy(methyl)amino)-4-oxobutanoic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (0.5 M concentration relative to substrate)

  • Catalyst: Thionyl Chloride (

    
    , 1.1 equiv) OR Conc. 
    
    
    
    (0.1 equiv)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with anhydrous Methanol under

    
     atmosphere. Cool to 0°C.
    
  • Activation: Dropwise add Thionyl Chloride (

    
    ) over 10 minutes. Caution: Exothermic gas evolution (HCl/SO2). Stir for 15 minutes to generate anhydrous HCl in situ.
    
  • Addition: Add the substrate 4-(Methoxy(methyl)amino)-4-oxobutanoic acid in one portion.

  • Reaction: Remove the ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to reflux (65°C) for 2–4 hours.

    • Monitor: TLC (5% MeOH in DCM) or LCMS. Look for the disappearance of the acid peak.

  • Workup: Cool to RT. Concentrate the solvent in vacuo to ~20% volume.

  • Neutralization: Dilute with EtOAc. Wash carefully with Saturated

    
     (2x) to neutralize residual acid. Note: Ensure the aqueous layer is basic (pH 8).
    
  • Isolation: Wash organic layer with Brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Usually sufficiently pure (>95%). If needed, flash chromatography (Hexane/EtOAc).

Method B: Steglich Esterification (DCC/DMAP)

Best for: Coupling with expensive, complex, or sterically hindered alcohols. Mild, neutral conditions.

Principle: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst, significantly accelerating the reaction with the alcohol.

Reagents:

  • Substrate (1.0 equiv)

  • Target Alcohol (

    
    , 1.0–1.2 equiv)
    
  • Coupling Agent: DCC (1.1 equiv) or EDC.HCl (1.2 equiv for easier workup)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

Protocol:

  • Dissolution: Dissolve the substrate and the target alcohol in anhydrous DCM (0.2 M) at 0°C.

  • Catalyst: Add DMAP.[1][2]

  • Coupling: Add DCC (dissolved in minimal DCM) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Stir for 12–18 hours.

    • Observation: A white precipitate (DCU) will form if using DCC.

  • Workup:

    • If using DCC: Filter off the white precipitate through a Celite pad.

    • If using EDC: Proceed directly to extraction.

  • Extraction: Wash the filtrate with 0.5 M HCl (to remove DMAP), then Saturated

    
    , then Brine.
    
  • Purification: Dry (

    
    ) and concentrate. Purify via column chromatography.[3]
    
Method C: Base-Promoted Alkylation

Best for: Benzyl, Allyl, or tert-Butyl esters. Avoids acidic conditions entirely.

Principle: The carboxylic acid is deprotonated by a mild base to form the carboxylate anion, which acts as a nucleophile displacing a halide from an alkyl halide (


 mechanism).

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Halide: Benzyl bromide, Allyl bromide, or Methyl Iodide (1.2 equiv).

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF (Dimethylformamide) or Acetone.

Protocol:

  • Deprotonation: Dissolve the substrate in DMF (0.3 M). Add

    
    . Stir at RT for 15 minutes.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT for 4–16 hours.

    • Note: For unreactive halides, mild heating (40–50°C) may be required.

  • Workup: Dilute with Water and EtOAc (1:1 ratio).

    • Critical Step: Thoroughly wash the organic layer with water (3x) to remove DMF.

  • Isolation: Dry (

    
    ), concentrate, and purify via silica gel chromatography.
    

Visualization of Reaction Pathways

The following diagram illustrates the Steglich mechanism, highlighting the preservation of the Weinreb amide during the activation of the carboxylic acid.

Steglich_Mechanism Substrate Substrate: HOOC-CH2-CH2-CON(OMe)Me Intermediate1 O-Acylisourea (Activated Acid) Substrate->Intermediate1 + DCC DCC DCC DCC->Intermediate1 Intermediate2 Acyl-Pyridinium Species Intermediate1->Intermediate2 + DMAP - DCU DCU Byproduct: DCU (Urea) Intermediate1->DCU DMAP DMAP Catalyst DMAP->Intermediate2 Catalytic Cycle Product Final Ester: R'OOC-CH2-CH2-CON(OMe)Me Intermediate2->Product + Alcohol - DMAP Alcohol Alcohol (R'OH) Alcohol->Product

Figure 2: Mechanistic flow of the Steglich Esterification, ensuring chemoselectivity.

Quality Control & Data Specifications

Expected Analytical Data (for Methyl Ester derivative):

  • TLC:

    
     ~0.4–0.5 (1:1 Hexane:EtOAc). Stains with 
    
    
    
    .
  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.70 (s, 3H, O-Me  of Weinreb)
      
    • 
       3.67 (s, 3H, COOCH3  Ester)
      
    • 
       3.18 (s, 3H, N-Me  of Weinreb)
      
    • 
       2.65–2.75 (m, 4H, Succinic backbone 
      
      
      
      )

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield Hydrolysis of Weinreb amideAvoid strong acids at high temps (>80°C). Switch to Method C.
Incomplete Reaction Water in solventDry solvents (MeOH/DCM) over molecular sieves.
Byproduct Formation N-O bond cleavageAvoid reducing agents or strong nucleophiles (e.g., LiOH, LiAlH4).
Purification Difficulty DCU contamination (Method B)Cool reaction to -20°C before filtering; Use EDC instead of DCC.

References

  • Original Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. [Link]

  • Steglich Esterification Protocol: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978 , 17(7), 522–524. [Link]

  • Succinic Anhydride Ring Opening (Precursor Synthesis): "Synthesis of N-substituted succinimides and hydroxamic acids." Beilstein Journal of Organic Chemistry, 2023 . [Link]

  • General Review of Weinreb Amide Chemistry: Singh, J.; Satyamurthi, N.; Aidhen, I. S. "The Growing Synthetic Utility of Weinreb's Amide." Journal of Praktische Chemie, 2000 , 342(4), 340–347. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Methoxy(methyl)amino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid. This document is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in this valuable synthetic transformation. As a bifunctional molecule featuring both a Weinreb amide and a free carboxylic acid, this compound serves as a versatile intermediate. However, achieving high yields of the desired mono-acylated product requires careful control of reaction conditions to prevent the formation of common byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid, the mono-Weinreb amide of succinic acid, is typically approached via two primary routes. The choice between them depends on starting material availability, scale, and desired purity profile.

  • Route A: From Succinic Anhydride. This is the most direct and atom-economical method. It involves the nucleophilic ring-opening of succinic anhydride by N,O-dimethylhydroxylamine.[1][2][3] This approach is generally preferred for its simplicity and high potential yield.

  • Route B: From Succinic Acid. This route requires the activation of one of the carboxylic acid groups using a coupling agent, followed by amidation.[4][5] While less direct, it offers flexibility in the choice of activation chemistry and can be adapted from numerous protocols for Weinreb amide formation from carboxylic acids.[6][7][8]

cluster_A Route A: From Succinic Anhydride cluster_B Route B: From Succinic Acid SA Succinic Anhydride Product_A 4-(Methoxy(methyl)amino) -4-oxobutanoic acid SA->Product_A Ring-opening amidation MeONHMe N,O-Dimethylhydroxylamine (from HCl salt + Base) MeONHMe->Product_A SU Succinic Acid Activated Activated Intermediate SU->Activated Coupling Coupling Agent (e.g., EDC, DCC) Coupling->Activated Product_B 4-(Methoxy(methyl)amino) -4-oxobutanoic acid Activated->Product_B Amidation MeONHMe_B N,O-Dimethylhydroxylamine (from HCl salt + Base) MeONHMe_B->Product_B

Caption: Primary synthetic routes to 4-(Methoxy(methyl)amino)-4-oxobutanoic acid.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue Category: Low or No Product Formation

Q: My reaction has stalled, and TLC analysis shows only starting materials. What are the likely causes?

A: Several factors can prevent reaction initiation:

  • Ineffective Neutralization of Amine Salt: N,O-Dimethylhydroxylamine is typically supplied as a hydrochloride salt, which is not nucleophilic.[7][9] You must add a base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) to generate the free amine in situ. Ensure you use at least one full equivalent of base to neutralize the salt. An excess (1.1-1.5 equivalents) is often recommended to drive the reaction.

  • Reagent Quality: Succinic anhydride is susceptible to hydrolysis if exposed to atmospheric moisture, forming succinic acid.[10] Succinic acid will not react under the conditions used for the anhydride. Use freshly opened or properly stored succinic anhydride. Similarly, ensure your amine salt is dry.

  • Low Temperature: While the reaction of an amine with an anhydride is often exothermic, running it at excessively low temperatures (e.g., < 0 °C) may significantly slow the rate.[1][2] For Route A, a common strategy is to add the amine solution at 0 °C and then allow the reaction to warm to room temperature.

Q: The reaction worked, but my isolated yield is very low. Where could the product have been lost?

A: Low yield is often traced to side reactions or workup issues:

  • Side Reactions: The primary competing reaction is the formation of the bis-Weinreb amide, where both ends of the succinic acid moiety are amidated. This is more likely if more than one equivalent of the amine is used or if reaction times are excessively long at elevated temperatures. Another potential byproduct is the formation of N-(methoxy(methyl))succinimide, especially if the reaction is heated.[11][12]

  • Workup Losses: Your product contains a free carboxylic acid. During an aqueous workup, if the aqueous layer is basic (pH > ~6), your product will be deprotonated to the carboxylate salt and will partition into the aqueous phase. To extract it into an organic solvent like ethyl acetate or DCM, the aqueous layer must first be acidified to a pH of ~2-3.[13]

  • Product Hydrolysis: While Weinreb amides are relatively stable, they can be hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions, especially with prolonged heating.[14][15][16] Avoid boiling in strong acid or base during the workup.

Issue Category: Byproduct Formation and Purification

Q: My crude NMR shows a second, more symmetric product along with my desired compound. What is it and how can I prevent it?

A: This is almost certainly the bis-Weinreb amide byproduct. Its symmetry will be apparent in the 1H NMR spectrum (a single peak for the two identical CH2 groups). To prevent its formation:

  • Control Stoichiometry: Use succinic anhydride as the limiting reagent or use a slight excess (1.0 to 1.1 equivalents) relative to the N,O-dimethylhydroxylamine.

  • Addition Order: A good technique is to slowly add a solution of the free amine (pre-mixed amine salt and base) to a solution of the succinic anhydride. This maintains a high concentration of the anhydride relative to the amine, favoring the initial mono-addition.

Q: I am using a coupling agent like DCC (Route B) and have a white precipitate that is difficult to filter. What is it?

A: When using carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a urea byproduct is formed (N,N'-dicyclohexylurea (DCU) for DCC).[4][5] DCU is notoriously insoluble in many common organic solvents like DCM and ethyl acetate. To manage this:

  • Filtration: Filter the crude reaction mixture through a pad of Celite® before proceeding with the aqueous workup.

  • Solvent Choice: Sometimes, cooling the reaction mixture in the freezer can help precipitate more of the urea, which can then be filtered off.

Q: My product streaks badly on my silica TLC plate, making it difficult to monitor the reaction or purify by column chromatography. How can I fix this?

A: The free carboxylic acid on your molecule interacts strongly with the acidic silica gel, causing streaking. To resolve this:

  • Acidify the Eluent: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexanes or DCM/methanol). This protonates the product, reducing its interaction with the silica and resulting in sharper spots and better peak shapes during column chromatography.[17]

Section 3: Frequently Asked Questions (FAQs)

Q: For a first attempt, which synthetic route is recommended? A: Route A, starting from succinic anhydride, is highly recommended.[1][18] It is a simpler, one-step process that avoids the use of coupling agents and the associated byproducts, making purification more straightforward.

Q: Which base is best for neutralizing N,O-dimethylhydroxylamine hydrochloride? A: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices. They are strong enough to deprotonate the hydroxylamine salt and act as scavengers for the HCl produced. Pyridine can also be used.[6][18][19] The choice often comes down to ease of removal; TEA is more volatile than DIPEA or pyridine.

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting anhydride and the more polar product (e.g., 50-70% ethyl acetate in hexanes, with 1% acetic acid). The product, containing a free carboxylic acid, should have a lower Rf value than the starting anhydride. Stain with potassium permanganate, as the product may not be UV-active.

Q: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary? A: While not strictly required, performing the reaction under an inert atmosphere is good practice. It prevents atmospheric moisture from hydrolyzing the succinic anhydride starting material, which would lower your potential yield.

Q: How should I store the final product? A: As a carboxylic acid, the product is a stable, crystalline solid. Store it in a well-sealed container at room temperature or refrigerated to protect it from moisture.

Section 4: Validated Experimental Protocols

Protocol A: Synthesis from Succinic Anhydride (Recommended)

This protocol is optimized for selectivity and high yield of the mono-acylated product.

Step-by-Step Methodology:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve succinic anhydride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 10-15 minutes at room temperature to generate the free amine.

  • Slowly add the amine/triethylamine solution dropwise to the cold succinic anhydride solution over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the succinic anhydride spot has been consumed.

  • Workup: Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers. To isolate the product, extract the combined organic layers with a 1M NaOH solution. This will deprotonate your acidic product and move it into the aqueous layer, leaving non-acidic impurities behind.

  • Wash the basic aqueous layer once with DCM to remove any residual neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under high vacuum. The purity is often >95% by this method. If further purification is needed, recrystallization from ethyl acetate/hexanes or column chromatography (silica gel, eluting with a gradient of methanol in DCM containing 0.5% acetic acid) can be performed.

Protocol B: Synthesis from Succinic Acid via EDC Coupling

This protocol is an alternative when succinic anhydride is unavailable.

Step-by-Step Methodology:

  • To a stirred solution of succinic acid (1.0 eq) in anhydrous DCM or DMF, add EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 20 minutes to form the activated ester.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Workup & Purification: Follow the workup and purification steps (6-10) outlined in Protocol A. The urea byproduct from EDC is generally water-soluble after acidification, simplifying its removal compared to DCU.

Section 5: Data Summary & Workflow Visualization

Table 1: Comparison of Common Coupling Reagents (for Route B)
Coupling AgentProsConsByproduct Management
DCC Inexpensive, effectiveForms insoluble DCU byproduct; potential allergen[4]Must be thoroughly filtered
EDC Water-soluble byproductMore expensive than DCCByproduct removed during aqueous workup[5]
PPh3/I2 Mild conditionsStoichiometric phosphine oxide byproductRequires chromatography for byproduct removal[19]
BOP/PyBOP High yielding, low racemizationExpensive; potentially explosive byproductRequires careful handling and purification
Workflow Diagrams

cluster_workflow General Troubleshooting Workflow for Low Yield Start Low Yield Observed Check1 Analyze Crude Reaction Mixture (TLC, 1H NMR) Start->Check1 Decision1 Unreacted Starting Material? Check1->Decision1 Troubleshoot1 Verify Reagent Quality Check Base Stoichiometry Increase Reaction Time/Temp Decision1->Troubleshoot1 Yes Decision2 Significant Byproducts Present? Decision1->Decision2 No End Optimized Yield Troubleshoot1->End Troubleshoot2 Adjust Stoichiometry (Amine) Control Addition Rate/Temp Consider Alternative Route Decision2->Troubleshoot2 Yes Decision3 Product in Aqueous Layer? Decision2->Decision3 No Troubleshoot2->End Troubleshoot3 Acidify Aqueous Layer to pH 2 Re-extract with Organic Solvent Decision3->Troubleshoot3 Yes Decision3->End No Troubleshoot3->End

Caption: A logical workflow for diagnosing and solving issues of low product yield.

References

  • TutorChase. How do you prepare a Weinreb amide? Available at: [Link]

  • Niu, T., Wang, K.-H., Huang, D., et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46, 320-330. Available at: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Available at: [Link]

  • Niu, T., Zhang, W., Huang, D., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11, 4474-4477. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). Available at: [Link]

  • Niu, T., Zhang, W., Huang, D., et al. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. Organic Letters, 11(19), 4474-7. Available at: [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Journal of Chemical Reviews, 35(6). Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. Available at: [Link]

  • Study of succinic anhydride amidation by 2-aminothiazol. (2021). ResearchGate. Available at: [Link]

  • ResearchGate. What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? (2014). Available at: [Link]

  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Beilstein Archives. Available at: [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). MDPI. Available at: [Link]

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. (2019). MDPI. Available at: [Link]

  • Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. Available at: [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013). PMC. Available at: [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. (2002). ResearchGate. Available at: [Link]

  • Weinreb Amides in Organic Synthesis. Available at: [Link]

  • Chemsrc. CAS#:1156151-44-8 | 4-(methoxy(methyl)amino)-4-oxobutanoic acid. Available at: [Link]

  • Organic Synthesis. Hydrolysis of Amide. Available at: [Link]

  • PrepChem.com. Synthesis of 4-[[4-(aminoiminomethyl)phenyl]-amino]-4-oxobutanoic acid. Available at: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Available at: [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]

  • YouTube. mechanism of amide hydrolysis. (2019). Available at: [Link]

  • Wikipedia. N,O-Dimethylhydroxylamine. Available at: [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017). MDPI. Available at: [Link]

  • Organic Syntheses Procedure. succinic anhydride. Available at: [Link]

  • Taylor & Francis. Succinic anhydride – Knowledge and References. Available at: [Link]

  • ReactionWeb.io. Amine + Anhydride. Available at: [Link]

  • ResearchGate. What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis. (2024). Available at: [Link]

  • Google Patents. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • Greener synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Available at: [Link]

  • ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid? (2017). Available at: [Link]

  • PubChem. (R)-4-Methoxy-2-methyl-4-oxobutanoic acid. Available at: [Link]

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Technical Support Center: Optimizing Solvent Selection for Succinic Mono-Weinreb Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing your succinic mono-Weinreb amide coupling reactions. As a Senior Application Scientist, I understand that while amide bond formation is a cornerstone of modern synthesis, the specific challenges of using dicarboxylic acid derivatives like succinic anhydride require careful consideration of reaction parameters.[1] Solvent selection, in particular, is not merely about dissolution; it is a critical parameter that dictates reaction rate, yield, side-product profile, and ease of purification.

This guide is designed to provide you with both foundational knowledge and actionable troubleshooting advice, moving beyond simple protocol recitation to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the succinic mono-Weinreb amide coupling?

The choice of solvent is paramount because it influences several key aspects of the reaction simultaneously:

  • Solubility: Both the starting succinic acid monoamide and the N,O-dimethylhydroxylamine, along with the coupling reagents, must be sufficiently soluble to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.

  • Reaction Rate: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states formed during the activation of the carboxylic acid and subsequent nucleophilic attack.[2] Aprotic polar solvents are often favored as they can solvate cations while leaving anions relatively free, enhancing nucleophilicity.

  • Side Reactions: The primary competing reaction is the intramolecular cyclization of the activated succinic acid derivative to form a succinimide byproduct. The solvent environment can significantly influence the rate of this undesired pathway relative to the desired intermolecular coupling.

  • Work-up and Purification: The solvent's boiling point and miscibility with aqueous and organic phases directly impact the ease of post-reaction processing. High-boiling point solvents like DMF or NMP can be difficult to remove completely, while certain solvents may promote emulsion formation during extraction.[3][4]

Q2: What are the most common solvents used for Weinreb amide couplings, and what are their pros and cons?

Traditionally, dipolar aprotic solvents and chlorinated solvents have been the go-to choices.[5]

  • Dichloromethane (DCM):

    • Pros: Excellent solvating power for a wide range of organic compounds, low boiling point (39.7°C) for easy removal, and generally inert to many coupling reagents.[6] It is a very common choice for many standard amide coupling protocols.[7]

    • Cons: It is a chlorinated solvent with associated environmental and health concerns.[5] Its moderate polarity may not be optimal for all substrate combinations.

  • N,N-Dimethylformamide (DMF):

    • Pros: High polarity and excellent solvating power, particularly for polar or charged species, which can accelerate reaction rates.[5]

    • Cons: High boiling point (153°C) makes it difficult to remove under vacuum, often requiring extensive aqueous washes.[6] It has known reprotoxicity concerns and is subject to increasing regulation.[4][5] Furthermore, it can react with certain reagents, like oxalyl chloride or SOCl2, if used for acid chloride formation.[8][9]

  • Tetrahydrofuran (THF):

    • Pros: A good general-purpose ether solvent with moderate polarity. It is aprotic and suitable for many coupling reactions.

    • Cons: Can form peroxides upon storage and may require distillation. Its solvating power might be insufficient for more polar substrates.

Q3: Are there "greener" or more sustainable alternatives to DCM and DMF?

Yes, significant research has focused on identifying safer and more environmentally benign solvents for amide couplings.[1][10] Several have emerged as excellent replacements:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it has properties similar to THF but with higher stability and reduced miscibility with water, which can simplify aqueous work-ups.[3][11]

  • Ethyl Acetate (EtOAc) & Dimethyl Carbonate (DMC): These solvents have demonstrated broad applicability and are considered more environmentally acceptable alternatives to DCM and DMF, often providing comparable reaction rates and yields.[1]

  • Acetonitrile (MeCN): A polar aprotic solvent that can be effective, though its ability to dissolve all starting materials should be verified. It is often used in protocols involving T3P coupling agents.[11]

Troubleshooting Guide: Solvent-Related Issues
Q4: I am seeing very low or no product yield. How can my solvent choice be the cause?

Low yield is a common issue that can often be traced back to the reaction medium.[12] Let's break down the possibilities.

  • Possible Cause 1: Poor Solubility of Starting Materials

    • Why it happens: If your succinic acid derivative or the amine salt is not fully dissolved, the reaction is heterogeneous, leading to drastically reduced reaction rates. The effective concentration of reactants in the solution phase is too low for the coupling to proceed efficiently.

    • How to Troubleshoot:

      • Observe: Check the reaction mixture for turbidity or solid particles after all reagents have been added.

      • Switch to a More Polar Solvent: If you are using a less polar solvent like Toluene or DCM, consider switching to a more polar aprotic solvent such as THF, Acetonitrile, or Ethyl Acetate.[1] For particularly stubborn solubility issues, DMF can be used, but be mindful of the purification challenges.[5]

      • Consider a Solvent Mixture: Sometimes a mixture of solvents can provide the ideal balance of properties. For example, a small amount of DMF in DCM can enhance solubility without making the subsequent work-up overly difficult.

  • Possible Cause 2: Incompatibility with Coupling Reagents

    • Why it happens: Some solvents can react with or degrade the coupling reagents or the activated intermediates. For example, protic solvents (like alcohols) will react with activated acids, leading to ester formation instead of the desired amide. While less common in standard protocols, residual water in solvents can hydrolyze activated species.

    • How to Troubleshoot:

      • Ensure Anhydrous Conditions: Always use dry solvents, especially with moisture-sensitive coupling reagents like carbodiimides (EDC, DCC) or uronium salts (HATU, HBTU).[12][13]

      • Avoid Protic Solvents: Do not use alcohols or water as the primary reaction solvent unless the protocol specifically calls for it (e.g., certain EDC/NHS couplings in aqueous media).[3][4]

      • Check Reagent Compatibility: Confirm that your chosen solvent is compatible with your coupling reagent. For instance, triphosgene (a phosgene equivalent) should not be used with DMF or NMP.[8]

Q5: My main byproduct is a succinimide derivative. How can I change the solvent to prevent this?
  • Why it happens: The succinic mono-amide, once its free carboxylic acid is activated, can undergo a rapid intramolecular cyclization to form a stable five-membered succinimide ring. This is often faster than the desired intermolecular reaction with N,O-dimethylhydroxylamine, especially if the amine is a poor nucleophile or present in low concentration.

  • How to Troubleshoot:

    • Use Less Polar Solvents: Highly polar solvents can stabilize the charge separation in the transition state of the intramolecular cyclization. Switching to a less polar solvent like Dichloromethane (DCM) or Toluene can disfavor this pathway.[14]

    • Optimize Reagent Addition: While not strictly a solvent issue, the procedure is linked. Pre-activating the carboxylic acid for a short period (5-15 minutes) before adding the amine can sometimes help, but with succinic acid derivatives, it's often better to have the amine present during activation to compete with the intramolecular reaction.[13] Consider a protocol where the coupling agent is added last to a mixture of the acid, amine, and base in your chosen solvent.

Q6: The reaction works, but purification is a nightmare. How can solvent choice simplify the work-up?
  • Possible Cause 1: Use of High-Boiling Point Solvents

    • Why it happens: Solvents like DMF, NMP, and DMSO have very high boiling points and are difficult to remove on a rotary evaporator.[6] They are also miscible with water, meaning they will not be fully removed during a standard aqueous wash and can contaminate your final product.

    • How to Troubleshoot:

      • Replace with Lower-Boiling Alternatives: Whenever possible, use solvents like Ethyl Acetate (EtOAc) , 2-MeTHF , or DCM .[1] These solvents have been shown to be effective replacements for DMF in many amide coupling reactions and are easily removed.[1]

      • Extensive Aqueous Washes: If DMF is unavoidable, perform multiple washes with water or brine during the work-up to extract the residual solvent. Back-extraction of the combined aqueous layers with a solvent like EtOAc can help recover any product that may have partitioned into the aqueous phase.

  • Possible Cause 2: Emulsion Formation

    • Why it happens: During aqueous extraction, some solvent/water combinations can form stable emulsions, making phase separation difficult or impossible.

    • How to Troubleshoot:

      • Switch Solvents: 2-MeTHF is known to have a lower tendency to form emulsions compared to THF.[11]

      • Modify Work-up: If an emulsion forms, adding brine (saturated NaCl solution) can often help to break it by increasing the ionic strength of the aqueous phase. Gentle swirling rather than vigorous shaking during extraction can also prevent emulsion formation.

Data & Protocols
Table 1: Solvent Selection Guide for Succinic Mono-Weinreb Amide Coupling

This table provides a summary of key physical properties and practical considerations for common solvents.

SolventPolarity IndexDielectric Constant (ε)Boiling Point (°C)Key Considerations & Recommendations
Dichloromethane (DCM) 3.18.9339.7Good First Choice. Excellent solubility for many organics, easy to remove. Can be a good choice to minimize succinimide formation.[6][15]
Ethyl Acetate (EtOAc) 4.46.0277.1Excellent Green Alternative. Good solvating power, easy to remove, and often allows for direct crystallization.[1][6]
Acetonitrile (MeCN) 5.837.581.6Good Polar Option. Useful when higher polarity is needed for solubility. Compatible with many coupling reagents.[6][15]
Tetrahydrofuran (THF) 4.07.5866.0Versatile Aprotic Solvent. Good general-purpose choice, but check for peroxide formation.[6][15]
2-Methyl-THF N/A6.9780.0Superior Green Alternative to THF. Reduced water miscibility simplifies work-up.[3][11]
Toluene 2.42.38110.6Non-Polar Choice. Can be effective for specific substrates and may suppress polar side reactions. Higher boiling point.[6][14]
N,N-Dimethylformamide (DMF) 6.436.71153.0Use with Caution. Excellent for solubility issues, but difficult to remove and has safety concerns.[5][6][15]

Data sourced from multiple chemical property databases.[6][15][16]

Experimental Protocol: General Procedure for Succinic Mono-Weinreb Amide Coupling

This protocol uses EDC/HOBt as a representative coupling system. It should be optimized for specific substrates.

Reagents & Materials:

  • Succinic acid mono-amide derivative (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous solvent of choice (e.g., DCM or EtOAc, see Table 1)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add the succinic acid mono-amide derivative (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Add the chosen anhydrous solvent (to make a ~0.1-0.2 M solution) and stir until all solids are dissolved. Gentle warming may be required, but cool to room temperature before proceeding.

  • Basification: Cool the mixture to 0 °C using an ice bath. Add the base (DIPEA or TEA, 3.0 equiv) dropwise. Stir for 10-15 minutes. The mixture may become a slurry, which is normal.

  • Activation & Coupling: Add EDC (1.2 equiv) portion-wise to the stirring mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting acid.

  • Work-up:

    • Dilute the reaction mixture with the same solvent or another suitable extraction solvent (e.g., EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (to remove base and unreacted amine), saturated NaHCO3 solution (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Visual Guides
Diagram 1: Experimental Workflow

This diagram outlines the key steps in the succinic mono-Weinreb amide coupling process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Acid, Amine Salt, & HOBt in Flask add_solvent 2. Add Anhydrous Solvent & Dissolve reagents->add_solvent cool 3. Cool to 0°C add_solvent->cool add_base 4. Add Base (e.g., DIPEA) cool->add_base add_edc 5. Add Coupling Agent (EDC) add_base->add_edc react 6. Stir at RT & Monitor (TLC/LC-MS) add_edc->react dilute 7. Dilute with Solvent react->dilute wash 8. Aqueous Washes (Acid, Base, Brine) dilute->wash dry 9. Dry & Concentrate wash->dry purify 10. Column Chromatography dry->purify product Pure Succinic Mono-Weinreb Amide purify->product

Caption: General workflow for succinic mono-Weinreb amide coupling.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree helps diagnose yield issues based on solvent-related factors.

G start Low or No Yield Observed q_solubility Are all starting materials fully dissolved? start->q_solubility a_sol_no No q_solubility->a_sol_no No a_sol_yes Yes q_solubility->a_sol_yes Yes sol_fix Switch to a more polar solvent (e.g., EtOAc, MeCN, or THF). Consider a co-solvent system. a_sol_no->sol_fix q_side_prod Is succinimide the major byproduct? a_sol_yes->q_side_prod a_side_yes Yes q_side_prod->a_side_yes Yes a_side_no No q_side_prod->a_side_no No side_fix Switch to a less polar solvent (e.g., DCM or Toluene) to disfavor intramolecular cyclization. a_side_yes->side_fix other_issues Issue may not be solvent-related. Investigate reagent purity, stoichiometry, reaction time, or temperature. a_side_no->other_issues

Caption: Decision tree for troubleshooting low yield in amide coupling.

References
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Sustainable Chemistry & Engineering. [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2013). Green Chemistry. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. (2012). Green Chemistry. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Publications. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2024). The Journal of Organic Chemistry. [Link]

  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. (2009). Organic Chemistry Portal. [Link]

  • How do you prepare a Weinreb amide?. (n.d.). TutorChase. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Dielectric constants and boiling points of the investigated solvents. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. (2010). Organic Chemistry Portal. [Link]

  • amide coupling help. (2022). Reddit. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). Master Organic Chemistry. [Link]

  • Dielectric Constant of Common solvents. (n.d.). University of California, Berkeley. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Organic & Medicinal Chemistry International Journal. [Link]

Sources

Technical Support Center: Strategies for the Removal of Unreacted N,O-Dimethylhydroxylamine from Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth, field-proven strategies for effectively removing unreacted N,O-dimethylhydroxylamine, a common challenge encountered in organic synthesis, particularly following the formation of Weinreb amides. Here, we move beyond simple procedural lists to explain the chemical principles that underpin these purification techniques, ensuring a robust understanding and successful implementation in your laboratory.

Understanding the Challenge: The Properties of N,O-Dimethylhydroxylamine

N,O-dimethylhydroxylamine is a valuable reagent for creating Weinreb amides, which are stable and versatile intermediates in the synthesis of ketones and aldehydes.[1][2][3] However, an excess of this reagent is often used to drive the reaction to completion, necessitating its removal from the crude product. The success of this removal hinges on understanding the distinct properties of its free base and hydrochloride salt forms.

PropertyN,O-Dimethylhydroxylamine (Free Base)N,O-Dimethylhydroxylamine Hydrochloride
Molecular Formula C2H7NOC2H8ClNO
Molecular Weight 61.08 g/mol 97.54 g/mol [4][5]
Appearance Liquid[6]White to off-white crystalline powder[4][5]
Boiling Point 42.4 °C[6]Decomposes
Melting Point N/A112-115 °C[4][7][8]
Solubility Soluble in many organic solventsSoluble in water, methanol, and ethanol; sparingly soluble in many common organic extraction solvents like dichloromethane and ethyl acetate.[5][7][9]
pKa (Conjugate Acid) 4.75[6]N/A

The key to separating the unreacted N,O-dimethylhydroxylamine from your desired product lies in exploiting the significant difference in solubility between its free base and its hydrochloride salt. The hydrochloride salt is highly polar and preferentially dissolves in aqueous solutions, while the neutral free base is more soluble in organic solvents.

Troubleshooting and FAQs: Your Questions Answered

Here we address common issues encountered during the workup of reactions involving N,O-dimethylhydroxylamine.

Question 1: My primary purification method, an aqueous wash, is not completely removing the N,O-dimethylhydroxylamine. What am I doing wrong?

Answer: A simple water wash may be insufficient because the success of the extraction depends on the pH of the aqueous layer. If your reaction mixture is neutral or basic, a significant portion of the N,O-dimethylhydroxylamine will be in its free base form, which has some solubility in organic solvents.

The Underlying Principle: Acid-Base Extraction Chemistry

To ensure complete removal into the aqueous phase, you must convert all the unreacted N,O-dimethylhydroxylamine into its highly water-soluble hydrochloride salt.[10] This is achieved by performing an acidic wash. By lowering the pH of the aqueous layer well below the pKa of the N,O-dimethylhydroxylamine conjugate acid (4.75), you ensure its complete protonation.

Question 2: What is the most effective and reliable method for removing N,O-dimethylhydroxylamine hydrochloride?

Answer: The most robust method is a series of acidic aqueous extractions. This technique leverages the principles of acid-base chemistry to selectively pull the unreacted reagent out of the organic phase.

Detailed Protocol for Acidic Extraction:
  • Initial Quench: Cool the reaction mixture to room temperature. If the reaction was run at elevated temperatures, an ice bath is recommended.

  • Solvent Addition: Dilute the crude reaction mixture with an appropriate organic solvent in which your product is soluble but that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • First Acidic Wash: Add a volume of 1 M hydrochloric acid (HCl) solution approximately equal to the organic layer volume to a separatory funnel containing your diluted reaction mixture.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 3-5) at least two more times to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious as this will generate CO₂ gas.

  • Brine Wash: Finally, wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Question 3: I am concerned that an acidic workup might be too harsh for my acid-sensitive product. Are there alternative strategies?

Answer: Yes, if your product contains acid-labile functional groups, a basic workup can be employed as an alternative, although it is generally less direct for removing the amine-based reagent.

The Rationale: In a basic workup, the goal is to keep the N,O-dimethylhydroxylamine in its free base form while potentially converting an acidic product into its water-soluble salt. This method is most effective if your desired product is acidic. If your product is neutral, a basic wash will simply ensure the N,O-dimethylhydroxylamine is the free base, which you would then have to remove by other means, such as chromatography.

Workflow for Product Isolation with an Acid-Sensitive Moiety:

Caption: Alternative workup for acid-sensitive products.

Question 4: After my aqueous workup, I still see traces of N,O-dimethylhydroxylamine in my NMR spectrum. What is the next step?

Answer: If minor impurities persist after a thorough aqueous extraction, column chromatography is the recommended next step for achieving high purity.

Chromatographic Separation Principles:

Silica gel, being a polar stationary phase, will interact more strongly with the polar N,O-dimethylhydroxylamine (and its salt) than with most less-polar organic products.

  • Solvent System Selection: Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The less polar product should elute first, while the more polar N,O-dimethylhydroxylamine will be retained on the column for longer.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

Decision-Making Workflow for Purification

This flowchart provides a logical path for selecting the appropriate purification strategy.

Caption: Decision tree for purification strategy.

References

  • LookChem. Cas 6638-79-5,N,O-Dimethylhydroxylamine hydrochloride. [Link]

  • ChemSpider Synthetic Pages. Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. [Link]

  • PubChem. N,O-Dimethylhydroxylamine | C2H7NO | CID 14232. [Link]

  • Google Patents.
  • SIELC. Separation of O-Methylhydroxylamine hydrochloride on Newcrom R1 HPLC column. [Link]

  • Semantic Scholar. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Google Patents. CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
  • Organic Syntheses Procedure. Notes. [Link]

  • Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Organic Syntheses Procedure. N. [Link]

  • Google Patents.
  • European Patent Office. Process for preparing N,O-dialkylhydroxycarbamic acid esters. [Link]

  • ChemBK. N,O-Dimethylhydroxylamine hydrochloride. [Link]

  • YouTube. Acid-Base Extraction Tutorial. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

Sources

Addressing solubility issues of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Methoxy(methyl)amino)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and use of this compound, with a specific focus on its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Methoxy(methyl)amino)-4-oxobutanoic acid and what are its structural features relevant to solubility?

4-(Methoxy(methyl)amino)-4-oxobutanoic acid is a bifunctional molecule featuring two key groups that dictate its chemical behavior: a carboxylic acid and a Weinreb amide.

  • Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of hydrogen bonding and, importantly, can be deprotonated to form a highly water-soluble carboxylate anion (-COO⁻).

  • Weinreb Amide Group (-C(O)N(CH₃)OCH₃): This N-methoxy-N-methylamide is a valuable functional group in organic synthesis. While amides can participate in hydrogen bonding, the additional methyl groups make this end of the molecule less polar and more hydrophobic compared to the carboxylic acid end.

The molecule's overall solubility in water is a balance between the hydrophilic carboxylic acid and the more hydrophobic Weinreb amide and butane backbone.

Q2: I'm having trouble dissolving 4-(Methoxy(methyl)amino)-4-oxobutanoic acid in water. Is this expected?

Yes, limited or slow dissolution in neutral water at room temperature can be expected. While the carboxylic acid group imparts some water solubility, the molecule as a whole may not dissolve readily, especially at higher concentrations. The non-polar components of the structure can lead to what is often described as "slightly soluble" or "sparingly soluble" behavior in water.

Q3: What is the first and simplest step I should take to improve the solubility of this compound in water?

The most effective and straightforward initial approach is to adjust the pH of the aqueous solution. The carboxylic acid group is the key to manipulating solubility. By increasing the pH, you can deprotonate the carboxylic acid, converting it into its much more water-soluble carboxylate salt form[1][2][3].

This transformation from a neutral molecule to a charged ion dramatically increases the compound's affinity for polar solvents like water due to strong ion-dipole interactions[1].

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are encountering solubility issues, follow this tiered troubleshooting workflow. Start with the simplest and most common techniques before proceeding to more complex methods.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Weigh Compound add_water Add Deionized Water (Room Temperature) start->add_water vortex Vortex / Agitate add_water->vortex check1 Is the solution clear? vortex->check1 success Success: Solution Prepared check1->success Yes ph_adjust Troubleshoot 1: pH Adjustment check1->ph_adjust No check2 Is the solution clear? ph_adjust->check2 check2->success Yes cosolvent Troubleshoot 2: Use of Co-solvents check2->cosolvent No check3 Is the solution clear? cosolvent->check3 check3->success Yes reassess Reassess Experiment: - Check compound purity - Consider alternative solvent check3->reassess No

Caption: Troubleshooting workflow for dissolving the compound.

Protocol 1: Dissolution via pH Adjustment

This protocol leverages the acidic nature of the carboxylic acid group. By adding a base, we can form the highly soluble carboxylate salt.

Materials:

  • 4-(Methoxy(methyl)amino)-4-oxobutanoic acid

  • Deionized water

  • 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Suspension: Add the desired mass of the compound to a beaker or flask. Add a portion of the final required volume of deionized water (e.g., 80% of the total volume) to create a suspension.

  • Initial Mixing: Place the vessel on a stir plate and begin stirring.

  • Basification: While monitoring the pH, add the NaOH or KOH solution dropwise. You should observe the solid beginning to dissolve as the pH increases.

  • Target pH: Continue adding the base until all the solid has dissolved and the solution is clear. A target pH of 7.5 to 8.5 is often sufficient. For a carboxylic acid, increasing the pH above its pKa will significantly favor the ionized, more soluble form[3][4].

  • Final Volume: Once the compound is fully dissolved, add the remaining deionized water to reach the final target concentration.

  • Verification: Re-check the pH and adjust if necessary.

Causality Explained: The Henderson-Hasselbalch equation dictates that as the pH of the solution rises above the pKa of the carboxylic acid, the equilibrium shifts dramatically toward the deprotonated, anionic carboxylate form (R-COO⁻). This charged species is significantly more soluble in water than the neutral protonated form (R-COOH)[4].

Protocol 2: Dissolution Using Co-solvents

If pH adjustment is not suitable for your experimental conditions, a water-miscible organic co-solvent can be used to increase the solubility of the compound[5][6]. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for less polar molecules to dissolve[7][].

Recommended Co-solvents:

Co-solventClassKey Considerations
Ethanol (EtOH) AlcoholCommonly used, biocompatible at low concentrations.
Dimethyl Sulfoxide (DMSO) SulfoxideA powerful solvent, but can have effects on cell-based assays.
Propylene Glycol (PG) DiolOften used in pharmaceutical formulations[9].
Polyethylene Glycol 400 (PEG 400) PolymerA viscous liquid polymer, also common in formulations[9].

Procedure:

  • Wetting the Compound: In a clean vessel, add the weighed amount of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid. Add a small volume of the chosen co-solvent (e.g., 5-10% of the final volume) to wet the powder and form a slurry or concentrated solution.

  • Agitation: Vortex or sonicate briefly to ensure the compound is fully dispersed or dissolved in the co-solvent.

  • Dilution: Gradually add the deionized water in portions, with vigorous mixing after each addition, until the final desired concentration is reached.

  • Observation: Monitor the solution for any signs of precipitation. If cloudiness appears, it may be necessary to increase the percentage of the co-solvent.

Important Note: Always verify the compatibility of the chosen co-solvent with your downstream application (e.g., cell culture, enzymatic assays) as it may interfere with the experimental results.

Advanced Troubleshooting

Q4: I've tried pH adjustment and co-solvents, but I'm still seeing precipitation over time. What's happening?

This could be due to a few factors:

  • Buffer Capacity: If you are adding your stock solution to a buffered medium (e.g., cell culture media, PBS), the buffer may be neutralizing your pH-adjusted stock, causing the compound to revert to its less soluble protonated form and precipitate.

  • Concentration Limit: You may have exceeded the maximum solubility of the compound even with these enhancement techniques. Try preparing a more dilute solution.

  • Compound Stability: While generally stable, hydrolysis of the Weinreb amide could occur under strongly acidic or basic conditions over extended periods, although this is less likely to be an immediate cause of precipitation.

Q5: Are there any other methods to consider?

For particularly challenging cases, gentle heating (e.g., to 37-40°C) can be used in conjunction with the methods above to increase the rate of dissolution. However, always allow the solution to return to room temperature to ensure the compound remains in solution, as solubility is temperature-dependent. Be cautious with heating to avoid potential degradation.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • Matriculation Chemistry. (2021, April 10). Topic 7.3 (Part 2): Solubility of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Retrieved from [Link]

  • University of Rhode Island. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

Sources

Technical Support Center: Isolation of 4-(Methoxy(methyl)amino)-4-oxobutanoic Acid

[1]

Case ID: ISO-WEINREB-SUCC-001 Status: Active Topic: Purification and Work-up Protocols Target Molecule: Succinic acid mono-N-methoxy-N-methylamide (4-(Methoxy(methyl)amino)-4-oxobutanoic acid)[1]

Executive Summary & Core Directive

The Challenge: Isolating 4-(Methoxy(methyl)amino)-4-oxobutanoic acid is deceptively difficult.[1] While the synthesis (Succinic Anhydride + N,O-dimethylhydroxylamine) is straightforward, the product is amphiphilic. It possesses a polar carboxylic acid tail and a moderately polar Weinreb amide head.

The Solution: Standard organic washes often fail because the product is water-soluble, leading to massive yield loss. Do not rely on simple gravity separation. You must utilize a pH-Switch Extraction Protocol .[1] This method exploits the acidity of the free carboxylic acid (pKa ~4.5) to shuttle the product between aqueous and organic phases, leaving non-acidic impurities (bis-amides, unreacted amines) behind.

Critical Workflow: The pH-Switch Extraction

The following logic gate describes the only reliable method to isolate this compound without column chromatography.

GStartCrude Reaction Mixture(DCM/Chloroform)EvapStep 1: Solvent SwapEvaporate DCM -> Redissolve in EtOAcStart->EvapAcidWashStep 2: Acid Wash (1M HCl)Removes Pyridine/Unreacted AmineEvap->AcidWash Dissolved BaseExtStep 3: Base Extraction (Sat. NaHCO3)Shuttles Product to Aqueous PhaseAcidWash->BaseExt Organic Phase OrgLayer1Organic Layer(Contains Bis-amide/Neutrals)BaseExt->OrgLayer1 Impurities AqLayer1Aqueous Layer (Basic)(Contains Target as Carboxylate)BaseExt->AqLayer1 Product (Salt) DiscardWaste StreamOrgLayer1->Discard Discard AcidifyStep 4: AcidificationAdd HCl to pH ~2.0AqLayer1->AcidifyFinalExtStep 5: Re-extractionExtract into EtOAc -> Dry -> EvaporateAcidify->FinalExtProductPure Product(Clear Oil or Low-Melting Solid)FinalExt->Product

Figure 1: The "pH-Switch" logic ensures that only the acidic product is isolated, separating it from neutral byproducts and unreacted amines.

Standard Operating Procedure (SOP)

Reaction Context

This protocol assumes you have reacted Succinic Anhydride (1.0 eq) with N,O-Dimethylhydroxylamine[1]·HCl (1.0 eq) and a base (Pyridine or TEA, 1.1 eq ) in DCM or CHCl3.

The Protocol
StepActionTechnical Rationale (The "Why")
1 Solvent Swap Crucial: Evaporate the reaction solvent (DCM) and redissolve the residue in Ethyl Acetate (EtOAc) .[1] DCM is too dense and often forms emulsions with basic water. EtOAc provides cleaner phase separation.
2 Acid Wash Wash the EtOAc solution with 1M HCl (2x) . Target: Unreacted Weinreb amine and Pyridine/TEA. Outcome: These convert to salts and migrate to the water. The Product (Acid) stays in EtOAc.
3 The "Switch" Extract the EtOAc layer with Saturated NaHCO3 (3x) . Warning: Gas evolution (CO2) will occur. Vent frequently. Outcome: The product deprotonates (

) and moves to the Aqueous Layer .[1] Impurities stay in the Organic Layer.
4 Segregation Keep the Aqueous Layer. Discard the Organic Layer (this contains the bis-amide impurity if stoichiometry was off).
5 Acidification Cool the aqueous layer on ice. Slowly add Conc. HCl until pH reaches 1-2 . Visual Cue: The solution may turn cloudy as the free acid forms.[1]
6 Recovery Extract the acidic aqueous layer with EtOAc (3x) . Note: Use "Salting Out" (add solid NaCl) if the yield looks low; this pushes the organic product out of the water.
7 Final Polish Dry combined organics over

, filter, and concentrate in vacuo.

Troubleshooting & FAQs

Q1: My yield is extremely low (<20%). Where is my product?

Diagnosis: It is likely stuck in the aqueous layer during Step 6. The Fix:

  • Check pH: Ensure the aqueous layer was acidified to pH < 2 . The pKa of the carboxylic acid is ~4.5. If the pH is 4 or 5, half your product is still a salt and won't extract.

  • Salting Out: This molecule is very water-soluble.[1] Saturate the acidic aqueous layer with solid NaCl before the final extraction. This drastically reduces the water solubility of organic compounds.

  • Solvent Choice: If EtOAc fails, try DCM/Isopropanol (3:1) for the final extraction. It is more polar and pulls stubborn acids out of water.

Q2: The product is an oil, but I expected a solid. Is it impure?

Diagnosis: Not necessarily. 4-(Methoxy(methyl)amino)-4-oxobutanoic acid is often a viscous oil or a low-melting solid (mp ~40-50°C).[1] The Fix:

  • High Vacuum: Trace solvent (EtOAc) acts as a plasticizer, keeping it liquid. Place on a high-vacuum line (<1 mbar) for 12 hours.

  • Trituration: Add cold Diethyl Ether or Hexane/EtOAc (9:1) and scratch the flask sides. If it turns into a white powder, filter it immediately.

Q3: NMR shows succinic acid contamination.

Diagnosis: Hydrolysis of the starting material (Succinic Anhydride) occurred due to wet solvents. The Fix: Succinic acid is a di-acid and is more water-soluble than your mono-amide product.[1]

  • Dissolve the mixture in minimal DCM (Succinic acid is poorly soluble in DCM; your product is soluble).

  • Filter off the white solid (Succinic acid).

  • Evaporate the filtrate.[2][3]

Q4: I see a "double" set of peaks in the NMR.

Diagnosis: This is likely Rotameric Isomerism , not impurity. Explanation: The Weinreb amide bond (




1Validation:

Technical Specifications

PropertyValueNotes
Formula

MW 161.16 g/mol
Expected State Viscous Oil / Low Melting SolidHygroscopic
pKa (Acid) ~4.5Similar to succinic acid
Solubility High: Water, MeOH, EtOAc, DCM Low: Hexane, Ether
Storage -20°C, DesiccatedHydrolysis risk over long periods

References

  • Succinic Anhydride Ring Opening

    • Context: General methodology for reacting succinic anhydride with amines to form mono-succinimides/acids.[1]

    • Source: A. A. Zakharenko et al., "A Reaction of N-Substituted Succinimides with Hydroxylamine," Organics, vol. 4, no. 2, pp. 186-195, 2023. Link

  • Steglich Esterification & Workup Logic

    • Context: Describes the standard acid/base wash protocol (HCl/NaHCO3)
    • Source:ChemicalBook & ECHEMI Technical Data on Succinic Acid Monoesters. Link

  • Physical Properties & Solubility

    • Context: Solubility data for succinic acid deriv
    • Source: PubChem Compound Summary for CID 6994681 (Related: 4-methoxy-4-oxobutanoic acid derivatives).[1] Link

  • Weinreb Amide Synthesis (General)

    • Context: The foundational method for N,O-dimethylhydroxylamine coupling.[1]

    • Source: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents," Tetrahedron Letters, 1981, 22 (39), 3815–3818.[1] (Foundational Reference).

Validation & Comparative

The Spectroscopic Signature of Weinreb Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) spectroscopy peaks for Weinreb amide carbonyls Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of complex ketones, the Weinreb amide (


-methoxy-

-methylamide) serves as a pivotal "Goldilocks" intermediate.[1][2] Its stability prevents over-addition of nucleophiles, yet its reactivity allows controlled conversion to ketones.[1][2] For the analytical chemist and synthetic researcher, the Weinreb amide presents a distinct Infrared (IR) spectroscopic profile.

This guide analyzes the specific carbonyl (


) stretching frequencies of Weinreb amides, contrasting them with common precursors (acid chlorides, esters) and products (ketones).[3] It provides a mechanistic explanation for these shifts and a practical workflow for reaction monitoring.
The Weinreb Signature: ~1660–1675 cm⁻¹

Unlike standard tertiary amides which typically absorb near 1650 cm⁻¹, Weinreb amides exhibit a carbonyl stretch shifted to slightly higher frequencies, generally falling between 1660 and 1675 cm⁻¹ .

Mechanistic Causality: Why the Shift?

The position of the carbonyl peak is dictated by the bond force constant (


), which is influenced by the competition between Resonance (donating)  and Induction (withdrawing)  effects.
  • Resonance (Lowers Frequency): The nitrogen lone pair donates electron density into the carbonyl

    
    -system, reducing the 
    
    
    
    bond order (making it more single-bond-like). This lowers the frequency compared to ketones.[4][5][6][7]
  • Induction (Raises Frequency): The unique feature of the Weinreb amide is the

    
    -methoxy group. The oxygen atom on the nitrogen is electronegative.[8] It exerts an electron-withdrawing inductive effect (
    
    
    
    ), pulling density away from the nitrogen.
  • The Net Effect: The inductive withdrawal by the methoxy group slightly dampens the resonance donation of the nitrogen lone pair compared to a standard dialkyl amide. Consequently, the

    
     bond retains more double-bond character than a standard amide, resulting in a slightly higher wavenumber absorption.
    

ElectronicEffects Weinreb Weinreb Amide Structure (N-OMe Group) Resonance Resonance Effect (N lone pair -> C=O) Weinreb->Resonance  Intrinsic   Induction Inductive Effect (OMe withdraws from N) Weinreb->Induction  Unique   BondOrder C=O Bond Character (Retained Double Bond) Resonance->BondOrder  Decreases   Induction->BondOrder  Increases   (vs Standard Amide) Frequency IR Frequency (~1660-1675 cm⁻¹) BondOrder->Frequency  Direct Correlation  

Figure 1: Mechanistic competition between resonance and induction in Weinreb amides determining the IR shift.

Comparative Analysis: Alternatives & Intermediates

Distinguishing the Weinreb amide from its precursors and products is critical for monitoring reaction progress. The following table consolidates the diagnostic peaks.

Functional GroupStructure FragmentTypical

(cm⁻¹)
IntensityDiagnostic Note
Acid Chloride

1790 – 1815 StrongStarting material.[9][10] High frequency due to Cl induction and lack of resonance.
Anhydride

1750 & 1820 StrongDoublet (Symmetric/Asymmetric stretch).[8][10]
Ester

1735 – 1750 StrongCommon alternative. Significantly higher than Weinreb amide.
Ketone

1715 StrongThe target product. Distinct from Weinreb amide (~50 cm⁻¹ difference).
Weinreb Amide

1660 – 1675 StrongThe Target. Distinct "Goldilocks" zone.
Standard Amide

1640 – 1650 StrongByproduct (if OMe is cleaved or wrong amine used). Lower than Weinreb.
Key Differentiators
  • Vs. Acid Chlorides: The shift is massive (>100 cm⁻¹). The disappearance of the 1800 cm⁻¹ peak and appearance of the 1665 cm⁻¹ peak is the primary metric for reaction completion.

  • Vs. Esters: Esters are often used as precursors. The shift from ~1740 (ester) to ~1665 (Weinreb) is easily resolved on standard FTIR instruments.

  • Vs. Ketones: When reacting the Weinreb amide with a Grignard reagent, the absence of a carbonyl peak in the reaction mixture (due to the tetrahedral intermediate) followed by the appearance of the 1715 cm⁻¹ peak after hydrolysis is the confirmation of success.

Experimental Workflow: Reaction Monitoring

The synthesis of a Weinreb amide and its subsequent conversion to a ketone requires a specific monitoring protocol.

Protocol: Synthesis from Acid Chloride[1][2][11]
  • Sampling: Take a 50 µL aliquot of the reaction mixture (Acid Chloride +

    
    -dimethylhydroxylamine).
    
  • Preparation: Dilute in dry

    
     or apply neat to an ATR (Attenuated Total Reflectance) crystal. Note: Avoid aqueous workup for the initial check to prevent hydrolysis of unreacted acid chloride.
    
  • Analysis:

    • Look for the disappearance of the band at 1800 cm⁻¹ (Acid Chloride).

    • Look for the appearance of the band at 1665 cm⁻¹ (Weinreb Amide).

    • Troubleshooting: If a peak appears at 1710–1720 cm⁻¹, moisture has hydrolyzed the acid chloride to carboxylic acid (broad OH will also be visible).

Protocol: Conversion to Ketone (The "Hidden" Intermediate)

This is where many researchers fail. When a Grignard reagent adds to a Weinreb amide, it forms a stable tetrahedral intermediate chelated by magnesium. This intermediate has NO carbonyl.

ReactionWorkflow Start Start: Weinreb Amide (Peak: ~1665 cm⁻¹) AddNu Add Nucleophile (R-MgBr) Start->AddNu Intermediate Tetrahedral Intermediate (Chelated Mg Species) AddNu->Intermediate CheckIR In-Situ IR Check Intermediate->CheckIR Aliquot ResultNoCO Spectrum: No C=O Peak (Reaction Complete) CheckIR->ResultNoCO  1665 cm⁻¹ Gone   ResultCO Spectrum: 1665 cm⁻¹ Persists (Reaction Incomplete) CheckIR->ResultCO  1665 cm⁻¹ Present   Quench Acidic Quench (H₃O⁺) ResultNoCO->Quench Product Final Product: Ketone (Peak: ~1715 cm⁻¹) Quench->Product

Figure 2: Workflow for monitoring the conversion of Weinreb Amide to Ketone. Note the absence of C=O signal at the intermediate stage.

Critical Step:

  • If you check the IR of the reaction mixture before quenching, you should see the loss of the 1665 cm⁻¹ peak . You will NOT see the ketone peak (1715 cm⁻¹) yet.

  • The ketone peak only appears after the aliquot is treated with dilute acid (HCl or

    
    ), collapsing the tetrahedral intermediate.
    
References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[2][12] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005. (Standard reference for general amide vs. ester shifts).
  • Balasubramaniam, S.; Aidhen, I. S. "The Growing Popularity of Weinreb Amides in Modern Organic Synthesis." Synthesis, 2008 , 2008(23), 3707–3738.[12]

Sources

A Comparative Guide to Acylating Agents: Succinic Anhydride vs. 4-(Methoxy(methyl)amino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic route. While seemingly similar in their origin from succinic acid, succinic anhydride and its corresponding Weinreb amide, 4-(methoxy(methyl)amino)-4-oxobutanoic acid, exhibit profoundly different reactivity profiles. This guide provides an in-depth comparison of these two reagents, moving beyond catalog descriptions to offer mechanistic insights and practical, data-driven guidance for their strategic deployment in research and development.

At a Glance: Structural and Electronic Divergence

The fundamental differences in reactivity between these two compounds are rooted in their distinct molecular architecture.

  • Succinic Anhydride: As a cyclic anhydride, its five-membered ring structure possesses considerable strain. The two carbonyl groups are highly electrophilic, a result of the strong electron-withdrawing effect of the bridging oxygen atom.[1][2] This inherent reactivity makes it a potent, albeit sometimes indiscriminate, acylating agent.[1][3]

  • 4-(Methoxy(methyl)amino)-4-oxobutanoic acid (Succinic Acid Weinreb Amide): This molecule replaces the reactive anhydride linkage with a specialized N-methoxy-N-methylamide, or Weinreb amide.[4][5] While amides are generally less reactive than anhydrides due to resonance stabilization from the nitrogen lone pair, the Weinreb amide's unique feature is its ability to form a stable chelated intermediate upon nucleophilic attack, a characteristic that is central to its utility.[4][6][7]

Mechanistic Deep Dive: Controlling the Nucleophilic Attack

The divergent reaction pathways of these two reagents become clear when examining their behavior with different classes of nucleophiles.

Succinic Anhydride: The Path of Ring-Opening

With common nucleophiles such as amines and alcohols, succinic anhydride undergoes a rapid and irreversible ring-opening acylation.[3][8] The mechanism proceeds via a classic nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The lone pair of the nucleophile (e.g., an amine) attacks one of the highly electrophilic carbonyl carbons.[9][10]

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.[8]

  • Ring-Opening: The intermediate collapses, reforming the carbonyl double bond and cleaving the C-O bond within the ring. The departing carboxylate is an excellent leaving group.[8][10]

  • Proton Transfer: A final proton transfer yields the mono-acylated product, which contains a newly formed amide and a terminal carboxylic acid.

Succinic_Anhydride_Mechanism Mechanism: Nucleophilic Acylation with Succinic Anhydride cluster_reactants cluster_intermediate cluster_product SA Succinic Anhydride TI Tetrahedral Intermediate SA->TI 1. Nucleophilic Attack Nu R-NH₂ (Nucleophile) Prod Ring-Opened Product (Amide-Carboxylic Acid) TI->Prod 2. Ring-Opening & Proton Transfer

Mechanism of succinic anhydride ring-opening.

This reaction is highly efficient for introducing a succinyl moiety but offers little control against further reactions if other reactive sites are present.

Weinreb Amide: The Power of a Chelated Intermediate

The hallmark of the Weinreb amide is its reaction with potent organometallic nucleophiles, such as Grignard (R-MgX) and organolithium (R-Li) reagents.[4][11] Where other acylating agents would suffer from over-addition to yield tertiary alcohols, the Weinreb amide cleanly stops at the ketone stage.[4][5]

  • Nucleophilic Addition: The organometallic reagent adds to the amide carbonyl carbon.

  • Stable Tetrahedral Intermediate: A tetrahedral intermediate is formed. Crucially, the metal cation (Mg²⁺ or Li⁺) is chelated by both the newly formed anionic oxygen and the N-methoxy oxygen.[4][12] This five-membered chelate is remarkably stable at low temperatures and does not collapse.[4][13]

  • Aqueous Workup: The stable intermediate persists in the reaction mixture until a deliberate aqueous quench. The addition of water protonates the intermediate, triggering its collapse to the desired ketone and releasing N,O-dimethylhydroxylamine.[14]

This chelation is the key to preventing the "over-addition" that plagues reactions with more reactive acylating agents.[4][15] The intermediate is less reactive than the starting material, so no further reaction occurs until the chemist decides to proceed with the workup.

Weinreb_Amide_Mechanism Mechanism: Weinreb Ketone Synthesis cluster_reactants cluster_intermediate cluster_products WA Weinreb Amide STI Stable Chelated Tetrahedral Intermediate WA->STI 1. Nucleophilic Addition GM R-MgX (Grignard) Ketone Ketone STI->Ketone 2. Aqueous Workup (Collapse) Sideprod MeO(Me)NH

Mechanism of controlled ketone synthesis.

Head-to-Head Performance Comparison

The choice between these reagents should be guided by the desired synthetic outcome. The following table summarizes their performance characteristics based on experimental observations.

FeatureSuccinic Anhydride4-(Methoxy(methyl)amino)-4-oxobutanoic acid
Primary Application Facile introduction of a 4-carboxybutanoyl (succinyl) group.[1][3]Controlled synthesis of ketones or aldehydes from a carboxylic acid precursor.[4][5][11]
Reactivity w/ Amines/Alcohols High. Rapid, uncatalyzed ring-opening to form an amide/ester and a carboxylic acid.[10][16]Moderate. Typically requires standard peptide coupling agents (e.g., BOP, DCC) for efficient amide bond formation.[14]
Reactivity w/ Organometallics Uncontrolled. Leads to a mixture of products, including over-addition to form tertiary alcohols.Highly controlled. Forms a stable intermediate that isolates the ketone upon workup, preventing over-addition.[4][12][13]
Reaction Control Low. Highly electrophilic and can react with multiple nucleophilic sites.High. The Weinreb amide is a stable functional group tolerant of many reaction conditions, allowing for chemoselective transformations.[4][17]
Key Intermediate Transient, unstable tetrahedral intermediate.[9]Stable, five-membered chelated tetrahedral intermediate.[4][15]
Handling & Stability Moisture sensitive; readily hydrolyzes to succinic acid.[18]Generally a stable, crystalline solid, tolerant of a wide variety of functional groups and reaction conditions.[4][11]

Field-Validated Experimental Protocols

The following protocols are presented as representative examples of how each reagent is employed in a laboratory setting.

Protocol 1: Mono-N-Acylation of an Amine with Succinic Anhydride

This procedure demonstrates the straightforward ring-opening reaction to append a succinyl group to a primary amine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Dissolve amine (1.0 eq) in appropriate solvent (e.g., DCM, EtOH). b Add succinic anhydride (1.1 eq). a->b c Stir at room temperature (or with gentle heating). b->c d Monitor by TLC until starting material is consumed. c->d e Concentrate mixture in vacuo. d->e f Recrystallize or use chromatography to isolate the pure product. e->f

Workflow for acylation with succinic anhydride.

Methodology:

  • Reagent Preparation: In a round-bottomed flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethanol (approx. 0.1 M concentration).[16]

  • Addition: To the stirred solution, add succinic anhydride (1.1 equivalents) in one portion at room temperature.[10] A mild base like pyridine (0.1 eq) can be added to catalyze the reaction, though it often proceeds without.[16]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the conversion if necessary.[16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Upon completion, if a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.[16]

  • Purification: The resulting crude solid, 4-((R)-amino)-4-oxobutanoic acid, is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[10]

Protocol 2: Ketone Synthesis via Grignard Addition to a Weinreb Amide

This protocol illustrates the controlled synthesis of a ketone, the signature application of the Weinreb amide.

Methodology:

  • Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a solution of 4-(methoxy(methyl)amino)-4-oxobutanoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours. After this period, allow the reaction to slowly warm to 0 °C over 1 hour. The stable tetrahedral intermediate is formed during this stage.[4]

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl at 0 °C. This step protonates and collapses the intermediate to form the ketone.[19]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone product is then purified by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between succinic anhydride and its Weinreb amide derivative is not a matter of one being superior, but of selecting the right tool for the specific synthetic task.

  • Choose Succinic Anhydride for:

    • Rapid, high-yield synthesis of succinamic acids or succinate monoesters.

    • Applications where the introduction of a terminal carboxylic acid is desired, such as in the preparation of prodrugs or for linking molecules to surfaces.[10]

    • Economical, large-scale acylations where exquisite control is not the primary concern.[1]

  • Choose 4-(Methoxy(methyl)amino)-4-oxobutanoic acid for:

    • The controlled, high-fidelity synthesis of ketones from organometallic reagents without the risk of over-addition.[4][20]

    • The synthesis of aldehydes via reduction with reagents like DIBAL-H or LiAlH₄.[4][21]

    • Multi-step syntheses where a robust, non-reactive carboxylate surrogate is needed that can withstand various reaction conditions before being converted to a ketone in a late stage.[4][17]

By understanding the fundamental mechanistic principles that govern their reactivity, researchers can leverage the unique strengths of each reagent to design more efficient, selective, and successful synthetic strategies.

References

Sources

Comparison of coupling reagents for activating 4-(Methoxy(methyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of coupling reagents for the activation of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid (Succinic acid mono-Weinreb amide). It is designed for researchers requiring high-fidelity protocols for drug development and organic synthesis.[1]

Executive Summary

For the activation of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid , Propylphosphonic Anhydride (T3P) is the superior reagent for purity and scalability, particularly when coupling with sterically hindered or electron-deficient amines.[1] While HATU offers faster kinetics for small-scale discovery chemistry, it often complicates downstream purification due to tetramethylurea byproducts. EDC/HOBt serves as a cost-effective baseline but carries a higher risk of side reactions in 1,4-dicarbonyl systems.

Quick Selection Matrix
FeatureT3P (Propylphosphonic Anhydride) HATU / DIPEA EDC / HOBt
Best For Scale-up, Difficult Substrates High-Throughput Screening Routine / Low Cost
Yield High (>85%)High (>90%)Moderate (60-75%)
Side Reactions Minimal (Suppresses NGP)Risk of GuanidinylationAnhydride formation
Workup Aqueous Extraction (Very Clean)Chromatography RequiredAqueous Acid/Base Wash
Cost ModerateHighLow

Substrate Analysis & Mechanistic Challenges

The Molecule
  • Substrate: 4-(Methoxy(methyl)amino)-4-oxobutanoic acid[1]

  • CAS: 1156151-44-8[1][2]

  • Structure: A succinic acid backbone terminating in a Weinreb amide on one side and a free carboxylic acid on the other.

The Synthetic Challenge: 1,4-Dicarbonyl Interactions

Activating the free carboxylic acid in this substrate presents a unique challenge compared to standard aliphatic acids. The proximity of the Weinreb amide carbonyl (C4) to the activated carboxyl (C1) creates a risk of Neighboring Group Participation (NGP) .

  • Cyclization Risk: Unlike primary mono-amides, the Weinreb amide lacks an N-H proton, preventing the formation of a neutral succinimide. However, the carbonyl oxygen of the Weinreb amide can attack the activated acid, forming a 5-membered cyclic oxonium species (pseudo-anhydride).

  • Kinetic Trap: This cyclic intermediate is less reactive toward external nucleophiles, potentially stalling the reaction or leading to hydrolysis during workup.

Diagram 1: Activation & Potential Side Reaction Pathways

ActivationPathways Substrate Succinic Mono-Weinreb Amide (Free Acid) Activated Activated Ester (O-Acyl Isourea / OBt / OAt) Substrate->Activated Coupling Reagent (T3P, HATU, EDC) Product Desired Coupled Product (Diamide / Ester) Activated->Product Nucleophile (R-NH2) Fast Kinetics CyclicInt Cyclic Oxonium Intermediate (Kinetic Trap) Activated->CyclicInt Intramolecular O-Attack (Slow Nucleophile) CyclicInt->Product Strong Nuc Only Hydrolysis Hydrolysis (Reversion to SM) CyclicInt->Hydrolysis Aq. Workup

Caption: Activation pathways showing the competition between direct intermolecular coupling (Green) and intramolecular cyclization (Red) driven by the Weinreb amide oxygen.

Detailed Reagent Comparison

A. T3P (Propylphosphonic Anhydride)
  • Mechanism: Forms a mixed anhydride with the carboxylic acid. The byproduct is a water-soluble phosphonic acid salt.

  • Why it wins: T3P activation is highly selective.[3][4] The steric bulk of the propyl group and the cyclic anhydride structure of the reagent itself discourage the intramolecular attack from the Weinreb oxygen. Furthermore, the reaction is typically run in EtOAc or DMF with pyridine/NMM, where the byproduct insolubility (in EtOAc) or water solubility (in workup) drives the equilibrium forward.

  • Purification: The "killer feature" of T3P is that a simple water/bicarbonate wash removes all reagent byproducts, often eliminating the need for column chromatography.

B. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
  • Mechanism: Generates a highly reactive O-At active ester. The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance," speeding up the reaction.[5]

  • Pros/Cons: Extremely fast. However, for this specific substrate, the high reactivity can sometimes be a double-edged sword, promoting background hydrolysis if moisture is present. The main drawback is the removal of the tetramethylurea byproduct and the expensive nature of the reagent.

  • Warning: Avoid using HATU if the amine partner is a primary amine that is slow to react, as HATU can react with the amine to form a guanidine byproduct.

C. EDC / HOBt (Carbodiimide)
  • Mechanism: Forms an O-acylisourea, then an OBt ester.[1]

  • Pros/Cons: Standard and cheap.[6] However, in 1,4-dicarbonyl systems, the O-acylisourea lifetime is long enough to allow significant cyclization if the OBt formation is slow. Yields are often 10-20% lower than T3P for succinic derivatives.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (T3P)

Recommended for scale-up and high purity requirements.[1]

  • Dissolution: In a round-bottom flask, dissolve 4-(Methoxy(methyl)amino)-4-oxobutanoic acid (1.0 equiv) and the Amine coupling partner (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration ~0.2 M). Note: DCM can be used but EtOAc allows for easier workup.

  • Base Addition: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).[1] Cool to 0°C.

  • Activation: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup (Critical Step):

    • Add water to the reaction mixture.[4][7]

    • Separate phases.[8]

    • Wash organic layer with 10% Citric Acid (removes excess amine/pyridine).

    • Wash with Sat. NaHCO₃ (removes phosphonic acid byproducts).

    • Wash with Brine , dry over Na₂SO₄, and concentrate.

  • Result: Typically yields >90% pure product requiring no chromatography.

Protocol B: The "High Speed" Screen (HATU)

Recommended for discovery scale (<50 mg) or unreactive amines.

  • Dissolution: Dissolve Acid (1.0 equiv) in dry DMF (0.1 M).

  • Base: Add DIPEA (Hunig’s Base, 3.0 equiv).

  • Activation: Add HATU (1.1 equiv). Stir for 5 minutes (solution turns yellow/orange).

  • Coupling: Add Amine (1.2 equiv).

  • Reaction: Stir at RT for 1 hour.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/urea), 1x Brine. Concentrate.

  • Purification: Flash chromatography is usually required to remove tetramethylurea and HOAt residues.

Comparative Data Summary

MetricT3P ProtocolHATU ProtocolEDC/HOBt Protocol
Typical Yield (Succinic Systems) 88 - 95% 80 - 90%65 - 75%
Purity (Crude) High (>95%) Moderate (80-85%)Moderate (70-80%)
Reaction Time 2 - 4 Hours30 - 60 Mins12 - 24 Hours
Byproduct Removal Aqueous Wash ChromatographyFiltration/Wash
Scalability Excellent (Kg scale)Poor (Cost/Safety)Good

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Reagent for the Synthesis of Amides and Esters.Organic Process Research & Development , 20(2), 140–177. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews , 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][9][10][11]Tetrahedron , 61(46), 10827-10852. Link[1]

  • Patterson, A. W., et al. (2007). Optimization of the T3P-mediated synthesis of Weinreb amides.Tetrahedron Letters , 48(32), 5745-5748. Link[1]

Sources

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